Technical Documentation Center

(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical and chemical properties of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, a deuterated iso...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, a deuterated isotopologue of (S)-2-(Aminomethyl)-1-ethylpyrrolidine. This compound and its non-deuterated analog are of significant interest in pharmaceutical development and asymmetric synthesis. This document compiles available data on its properties, outlines a relevant synthetic protocol, and illustrates its role in drug development.

Core Physical and Chemical Properties

The physical and chemical properties of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 are summarized below. For comparative purposes, data for the non-deuterated analog, (S)-2-(Aminomethyl)-1-ethylpyrrolidine, is also provided.

Data Summary

Table 1: Physical and Chemical Properties of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

PropertyValueSource(s)
Molecular Formula C₇H₁₁D₅N₂[1][2]
Molecular Weight 133.25 g/mol [1][2]
Appearance Red Oil[1]
Melting Point No Data Available[1]
Boiling Point No Data Available[1]
Solubility Soluble in Dichloromethane (DCM)[1]
CAS Number (Unlabeled) 22795-99-9[1][2]

Table 2: Physical and Chemical Properties of (S)-2-(Aminomethyl)-1-ethylpyrrolidine

PropertyValueSource(s)
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Appearance Clear colorless to faintly yellow liquid[][4]
Boiling Point 50-52 °C[5]
58-60 °C at 16 mmHg[6][7]
150-151 °C[]
Density 0.919 g/mL at 25 °C[8]
0.884 g/mL at 25 °C
0.90 g/mL[5]
Refractive Index n20/D 1.4670[9]
n20/D 1.466
n20/D 1.47[][5]
Optical Rotation [α]/D −109.0 to −95.0° (c = 1 in methanol)
[α]20/D = -97 to -94° (C = 0.9 in CHCl₃)[5]
Solubility Soluble in chloroform, methanol (B129727). Slightly soluble in water.[][9]
pKa 10.04 ± 0.40 (Predicted)[4]

Synthesis and Experimental Protocols

Electrolytic Synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine

This method outlines the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine to yield 2-(Aminomethyl)-1-ethylpyrrolidine.[7][10]

Materials and Equipment:

  • Electrolytic apparatus (e.g., a 200 ml glass beaker with a porous unglazed cylinder)

  • Copper plate (cathode)

  • Palladium plate (anode)

  • 1-ethyl-2-nitromethylenepyrrolidine

  • Saturated aqueous sodium carbonate solution

  • 2 N aqueous sodium carbonate solution

  • Methanol

  • Carbon dioxide source

  • Power supply for electrolysis

  • Standard laboratory glassware for workup and purification

Experimental Procedure:

  • Apparatus Setup: An electrolytic cell is assembled using a 200 ml glass beaker containing a porous unglazed cylinder (40 mm diameter x 140 mm length). A copper plate (40 x 180 mm²) is used as the cathode and a palladium plate (30 x 40 mm²) as the anode.[10]

  • Electrolyte Addition: 50 ml of a saturated aqueous sodium carbonate solution is added to the anode chamber (inside the porous cylinder). The cathode chamber (the glass beaker) is filled with 70 ml of a 2 N aqueous sodium carbonate solution and 30 ml of methanol.[10]

  • Pre-electrolysis: Carbon dioxide is passed through the catholyte solution for several minutes while a pre-electrolysis is carried out.[10]

  • Electrolytic Reduction: 1.56 g of powdered 1-ethyl-2-nitromethylenepyrrolidine is added to the cathode chamber. A current of 1 ampere is applied for 2.5 hours with continuous stirring at a temperature of 20-23 °C, while carbon dioxide is bubbled through the catholyte.[10]

  • Workup: After the electrolysis is complete, the catholyte solution is acidified with dilute sulfuric acid, and the methanol is removed under reduced pressure. The remaining residue is made strongly basic with a dilute aqueous sodium hydroxide (B78521) solution and then extracted with ether.[7]

  • Purification: The ether extract is dried over anhydrous potassium carbonate, the ether is distilled off, and the residue is purified by distillation under reduced pressure to yield oily 2-aminomethyl-1-ethylpyrrolidine. The reported yield is 95%.[7][10]

Applications in Drug Development and Asymmetric Synthesis

(S)-2-(Aminomethyl)-1-ethylpyrrolidine is a valuable chiral building block in the pharmaceutical industry.[4][5] Its primary application is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antipsychotic drug Levosulpiride.[9][11][12] The stereochemistry of this compound is crucial for the efficacy and safety of the final drug product.

Furthermore, its chiral nature makes it a useful ligand in asymmetric catalysis, where it can be used to induce stereoselectivity in chemical reactions.[5] It is also utilized as a proline-based organocatalyst in asymmetric transformations such as Aldol, Mannich, and Michael reactions.[]

The deuterated form, (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, serves as a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies of drugs containing this structural motif.[13]

Visualizations

Logical Workflow for the Application in Drug Development

The following diagram illustrates the role of (S)-2-(Aminomethyl)-1-ethylpyrrolidine as a chiral building block in the development of pharmaceuticals like Levosulpiride.

Drug_Development_Workflow cluster_0 Synthesis of Chiral Intermediate cluster_2 Drug Formulation & Development start Starting Materials synthesis (S)-2-(Aminomethyl)- 1-ethylpyrrolidine Synthesis start->synthesis Chemical Reactions api_synthesis Levosulpiride Synthesis synthesis->api_synthesis Key Chiral Building Block formulation Drug Product Formulation api_synthesis->formulation API clinical_trials Clinical Trials formulation->clinical_trials approval Regulatory Approval clinical_trials->approval

Caption: Role of (S)-2-(Aminomethyl)-1-ethylpyrrolidine in Pharmaceutical Synthesis.

Experimental Workflow for the Electrolytic Synthesis

The diagram below outlines the key steps in the electrolytic synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine.

Electrolytic_Synthesis_Workflow cluster_Setup Cell Setup cluster_Reaction Electrolysis cluster_Workup Product Isolation cluster_Purification Purification A Assemble Electrolytic Cell (Copper Cathode, Palladium Anode) B Add Electrolytes (Sodium Carbonate Solutions) A->B C Pre-electrolysis with CO2 Purge B->C D Add 1-ethyl-2-nitromethylenepyrrolidine C->D E Apply Current (1A, 2.5h, 20-23°C) D->E F Acidify Catholyte E->F G Remove Methanol F->G H Basify and Extract with Ether G->H I Dry Ether Extract H->I J Distill Ether I->J K Vacuum Distillation of Product J->K

Caption: Workflow for the Electrolytic Synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine.

References

Exploratory

Technical Guide: Structure Elucidation of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the structural elucidation of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, a deuterated isotopologue o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, a deuterated isotopologue of a known chiral amine. This guide details the necessary experimental protocols and data interpretation required to confirm the chemical structure, isotopic enrichment, and stereochemical integrity of this compound. The methodologies described herein are fundamental for the characterization of isotopically labeled compounds in drug development, particularly for their use in metabolic studies or as internal standards in bioanalytical assays.

Introduction

(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is the deuterated analog of (S)-2-(Aminomethyl)-1-ethylpyrrolidine, a chiral building block utilized in the synthesis of various pharmaceutical compounds. Isotopic labeling with deuterium (B1214612) is a common strategy in drug development to investigate metabolic pathways, quantify drug exposure, and potentially improve a drug's pharmacokinetic profile. The five deuterium atoms in (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 are located on the N-ethyl group. Accurate and complete structural characterization is critical to ensure the material's quality and suitability for its intended application. This guide outlines the analytical workflow for the comprehensive characterization of this molecule.

Predicted Physicochemical Properties

A summary of the key physicochemical properties for both the deuterated and unlabeled compound is provided below.

Property(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5(2S)-2-Aminomethyl-1-ethylpyrrolidine (unlabeled)
Molecular Formula C₇H₁₁D₅N₂C₇H₁₆N₂
Molecular Weight 133.25 g/mol 128.22 g/mol
Appearance Colorless to slightly yellow liquidColorless to slightly yellow liquid[1]
Boiling Point Not determined50-52 °C (lit.)[1]
Refractive Index Not determinedn20/D 1.4670 (lit.)
Optical Rotation Not determined[α]/D −109.0 to −95.0°, c = 1 in methanol (B129727)

Experimental Protocols

Synthesis

The synthesis of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 can be achieved by the N-alkylation of (S)-2-(Aminomethyl)pyrrolidine with a deuterated ethylating agent, such as iodoethane-d5 (B31937) or bromoethane-d5. A typical procedure is as follows:

  • To a solution of (S)-2-(Aminomethyl)pyrrolidine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) in a suitable solvent like acetonitrile, add iodoethane-d5 (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of dichloromethane (B109758) and methanol to afford the desired product.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and isotopic enrichment.

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample in methanol or acetonitrile.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and compare it with the theoretical mass. The fragmentation pattern should also be analyzed to confirm the location of the deuterium atoms. The molecular ion of the deuterated compound is expected at an m/z of approximately 134.28, which is 5 mass units higher than the unlabeled compound. The fragmentation pattern will show a corresponding mass shift for fragments containing the ethyl-d5 group. A common fragmentation pathway for N-ethyl amines is the alpha-cleavage, leading to the loss of a methyl or ethyl radical. For the d5-analog, the loss of a CD3 radical would result in a fragment ion with a higher mass compared to the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d4 (B120146) (CD₃OD).

  • Spectra to Acquire:

    • ¹H NMR: To determine the proton environment. The signals corresponding to the ethyl group will be absent.

    • ¹³C NMR: To identify all carbon atoms. The signals for the deuterated ethyl carbons will be significantly reduced in intensity and will appear as multiplets due to C-D coupling.

    • ²H NMR: To confirm the presence and location of deuterium atoms. A single resonance corresponding to the ethyl-d5 group is expected.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is used to determine the enantiomeric purity of the compound.

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral column. A Chiralcel OD-H column is a suitable choice.[2]

  • Derivatization: The primary amine can be derivatized with a UV-active agent, such as 4-nitrobenzoyl chloride, to enhance detection.[2]

    • Dissolve the sample in a suitable solvent like dichloromethane.

    • Add triethylamine (B128534) (2.0 eq) followed by 4-nitrobenzoyl chloride (1.1 eq).

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with water and brine, then dry over sodium sulfate.

    • Evaporate the solvent to obtain the derivatized product.

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) is typically used. The exact ratio may need to be optimized.[2]

  • Analysis: Inject the derivatized sample onto the chiral column and monitor the elution of the two enantiomers by UV detection. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Predicted Spectroscopic and Chromatographic Data

The following tables summarize the predicted and known data for the structural elucidation of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.9-3.1m1HPyrrolidine H5a
~2.7-2.9m2H-CH₂-NH₂
~2.4-2.6m1HPyrrolidine H2
~2.1-2.3m1HPyrrolidine H5b
~1.6-1.9m4HPyrrolidine H3, H4
~1.3br s2H-NH₂

Note: The signals for the ethyl group protons are absent due to deuteration.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~60.5Pyrrolidine C2
~55.0Pyrrolidine C5
~45.5-CH₂-NH₂
~44.0 (quint, J(C,D) ≈ 19 Hz)-N-CD₂-CD₃
~28.5Pyrrolidine C3
~22.5Pyrrolidine C4
~12.0 (sept, J(C,D) ≈ 19 Hz)-N-CD₂-CD₃

Note: The signals for the deuterated carbons will be broad and have low intensity.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
IonTheoretical m/z
[M+H]⁺134.2007
Table 4: Chiral HPLC Data (for the 4-nitrobenzoyl derivative)
ParameterValue
Column Chiralcel OD-H (250 x 4.6 mm)[2]
Mobile Phase n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine[2]
Flow Rate 1.0 mL/min[2]
Detection UV at 254 nm[2]
Expected Elution The (S)-enantiomer is expected to have a distinct retention time from the (R)-enantiomer.

Visualizations

Structure of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

structure Figure 1: Chemical Structure cluster_pyrrolidine Pyrrolidine Ring N1 N C2 C N1->C2 C7 C7 N1->C7 CD₂CD₃ C3 C C2->C3 C6 C6 C2->C6 CH₂NH₂ H H C2->H C4 C C3->C4 C5 C C4->C5 C5->N1

Caption: Chemical structure of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.

Workflow for Structure Elucidation

workflow Figure 2: Analytical Workflow synthesis Synthesis of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 purification Purification (Column Chromatography) synthesis->purification hrms HRMS Analysis (ESI-TOF/Orbitrap) purification->hrms nmr NMR Spectroscopy (¹H, ¹³C, ²H) purification->nmr chiral_hplc Chiral HPLC Analysis (Enantiomeric Purity) purification->chiral_hplc data_analysis Data Interpretation and Structure Confirmation hrms->data_analysis nmr->data_analysis chiral_hplc->data_analysis final_report Final Characterization Report data_analysis->final_report

Caption: A typical workflow for the synthesis and structural elucidation.

Logical Relationships in Spectroscopic Analysis

logic Figure 3: Spectroscopic Data Interpretation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_chiral Chiral Analysis ms_ion [M+H]⁺ at m/z ~134 structure Confirmed Structure of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 ms_ion->structure ms_frag Fragmentation Pattern (Shifted by +5 amu) ms_frag->structure h1_nmr ¹H NMR: Absence of ethyl signals h1_nmr->structure c13_nmr ¹³C NMR: Weak, multiplet C-D signals c13_nmr->structure h2_nmr ²H NMR: Signal for ethyl-d5 h2_nmr->structure hplc Chiral HPLC: Single peak for (S)-enantiomer hplc->structure optical_rotation Optical Rotation: Negative value optical_rotation->structure

Caption: Logical flow of data interpretation for structure confirmation.

Conclusion

The structural elucidation of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 requires a multi-technique analytical approach. By combining the data from high-resolution mass spectrometry, multinuclear NMR spectroscopy, and chiral HPLC, a comprehensive and unambiguous confirmation of the molecule's identity, isotopic labeling, and stereochemical integrity can be achieved. The protocols and predicted data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of isotopically labeled compounds for drug development and other scientific applications.

References

Foundational

Synthesis of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a feasible synthetic pathway for (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, a deuterated isotopolog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, a deuterated isotopologue of a valuable chiral building block. The synthesis is designed for laboratory-scale preparation and is based on established chemical transformations. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Introduction

(2S)-2-Aminomethyl-1-ethylpyrrolidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The site-specific incorporation of deuterium (B1214612) to create (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 can be a crucial strategy in drug development to modify metabolic profiles, enhance pharmacokinetic properties, or serve as an internal standard in analytical studies. This guide outlines a robust multi-step synthesis starting from the readily available chiral precursor, L-proline. The key strategic step involves the N-alkylation of a protected pyrrolidine (B122466) intermediate with a deuterated ethylating agent.

Proposed Synthetic Pathway

The proposed synthesis commences with the protection of L-proline, followed by the conversion of the carboxylic acid moiety into a protected aminomethyl group. The subsequent step is the crucial N-alkylation with iodoethane-d5 (B31937). Finally, deprotection yields the target compound.

Synthetic Pathway cluster_0 Step 1: Protection of L-Proline cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction of Amide cluster_3 Step 4: N-Ethylation-d5 cluster_4 Step 5: Deprotection L-Proline L-Proline Boc-L-Proline Boc-L-Proline L-Proline->Boc-L-Proline (Boc)2O, Dioxane/H2O Boc-L-Prolinamide Boc-L-Prolinamide Boc-L-Proline->Boc-L-Prolinamide EDC, HOBt, NH4OH, DMF tert-butyl (S)-(pyrrolidin-2-ylmethyl)carbamate Boc-(S)-2-aminomethyl- pyrrolidine Boc-L-Prolinamide->tert-butyl (S)-(pyrrolidin-2-ylmethyl)carbamate LiAlH4, THF Deuterated Intermediate Boc-(S)-2-aminomethyl- 1-ethylpyrrolidine-d5 tert-butyl (S)-(pyrrolidin-2-ylmethyl)carbamate->Deuterated Intermediate Iodoethane-d5, K2CO3, Acetonitrile (B52724) Final Product (2S)-2-Aminomethyl- 1-ethylpyrrolidine-d5 Deuterated Intermediate->Final Product TFA, DCM

Caption: Proposed synthetic pathway for (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.

Experimental Protocols

Step 1: Synthesis of Boc-L-Proline

To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and water is added sodium hydroxide (B78521) (1.1 eq). The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)2O, 1.1 eq) in dioxane is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with cold 1N HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo to yield Boc-L-proline as a white solid.

Step 2: Synthesis of Boc-L-Prolinamide

Boc-L-proline (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF). 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.2 eq) are added, and the mixture is stirred at 0 °C for 30 minutes. Aqueous ammonia (B1221849) (28-30%, 1.5 eq) is then added dropwise, and the reaction is stirred at room temperature overnight. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give Boc-L-Prolinamide.

Step 3: Synthesis of tert-butyl (S)-(pyrrolidin-2-ylmethyl)carbamate

A solution of Boc-L-Prolinamide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then heated to reflux and stirred for 4-6 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure to yield tert-butyl (S)-(pyrrolidin-2-ylmethyl)carbamate.

Step 4: Synthesis of tert-butyl (S)-((1-(ethyl-d5)pyrrolidin-2-yl)methyl)carbamate

To a solution of tert-butyl (S)-(pyrrolidin-2-ylmethyl)carbamate (1.0 eq) in acetonitrile are added potassium carbonate (K2CO3, 2.5 eq) and iodoethane-d5 (1.2 eq). The mixture is stirred at 60 °C for 12-18 hours. The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude deuterated intermediate, which can be purified by column chromatography.

Step 5: Synthesis of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

The protected deuterated intermediate (1.0 eq) is dissolved in dichloromethane (B109758) (DCM), and trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water and basified to pH > 12 with 2N NaOH. The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous potassium carbonate and concentrated to afford (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.

Quantitative Data

The following table summarizes the expected materials and yields for the synthesis.

StepStarting MaterialReagentsProductExpected Yield (%)
1L-Proline(Boc)2O, NaOHBoc-L-Proline90-98
2Boc-L-ProlineEDC, HOBt, NH4OHBoc-L-Prolinamide85-95
3Boc-L-ProlinamideLiAlH4tert-butyl (S)-(pyrrolidin-2-ylmethyl)carbamate70-85
4tert-butyl (S)-(pyrrolidin-2-ylmethyl)carbamateIodoethane-d5, K2CO3tert-butyl (S)-((1-(ethyl-d5)pyrrolidin-2-yl)methyl)carbamate60-75
5tert-butyl (S)-((1-(ethyl-d5)pyrrolidin-2-yl)methyl)carbamateTFA(2S)-2-Aminomethyl-1-ethylpyrrolidine-d580-95

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to be similar to that of the non-deuterated standard, but with the complete absence of signals corresponding to the ethyl group protons.

  • ¹³C NMR: The carbon NMR spectrum should show the characteristic signals for the pyrrolidine ring and the aminomethyl group. The signals for the ethyl-d5 group may be observable as multiplets due to carbon-deuterium coupling.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the deuterated compound (C₇H₁₁D₅N₂), which is 5 mass units higher than the non-deuterated analogue.

Experimental Workflow

The overall experimental workflow can be visualized as a sequence of synthesis and purification steps.

Experimental Workflow Start Start Step1_Reaction Step 1: Protection Start->Step1_Reaction Step1_Purification Acidification & Extraction Step1_Reaction->Step1_Purification Step2_Reaction Step 2: Amidation Step1_Purification->Step2_Reaction Step2_Purification Extraction & Wash Step2_Reaction->Step2_Purification Step3_Reaction Step 3: Reduction Step2_Purification->Step3_Reaction Step3_Purification Filtration & Concentration Step3_Reaction->Step3_Purification Step4_Reaction Step 4: N-Ethylation-d5 Step3_Purification->Step4_Reaction Step4_Purification Column Chromatography Step4_Reaction->Step4_Purification Step5_Reaction Step 5: Deprotection Step4_Purification->Step5_Reaction Step5_Purification Basification & Extraction Step5_Reaction->Step5_Purification Final_Product Final Product Step5_Purification->Final_Product Characterization Characterization Final_Product->Characterization

Caption: A high-level overview of the experimental workflow.

Disclaimer: This guide provides a theoretical synthetic route. All experimental work should be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions. The reaction conditions and yields are estimates and may require optimization.

Exploratory

An In-depth Technical Guide to (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, a deuterated isotopologue of the chiral amine (2S)-2-Ami...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, a deuterated isotopologue of the chiral amine (2S)-2-Aminomethyl-1-ethylpyrrolidine. This document consolidates available data on its chemical and physical properties, synthesis, and applications, with a particular focus on its role in pharmaceutical research and development.

Chemical Identity and Properties

(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is a stable, non-radioactive isotopically labeled compound. The deuterium (B1214612) atoms are typically located on the ethyl group, which enhances its utility in mass spectrometry-based analytical methods. While a specific CAS number for the (2S)-d5 isotopologue is not consistently reported, the CAS number for the unlabeled (2S)-enantiomer is 22795-99-9. Vendors of the deuterated compound often reference this unlabeled CAS number.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5
Synonyms (2S)-1-Ethyl-2-pyrrolidinemethanamine-d5, (-)-2-(Aminomethyl)-1-ethyl-pyrrolidine-d5
Molecular Formula C₇H₁₁D₅N₂
Molecular Weight Approximately 133.25 g/mol
CAS Number (Unlabeled) 22795-99-9[1]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Red Oil / Clear Colourless to Pale Beige Oil[2]
Solubility Soluble in Dichloromethane (DCM)[2]
Boiling Point (Unlabeled) 50-52 °C (lit.)Sigma-Aldrich
Density (Unlabeled) 0.919 g/mL at 25 °C (lit.)Sigma-Aldrich
Refractive Index (Unlabeled) n20/D 1.4670 (lit.)Sigma-Aldrich

Note: Some physical properties are for the unlabeled compound and are provided as a close approximation.

Applications in Pharmaceutical Development

The primary application of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is as an internal standard in pharmacokinetic and metabolic studies. Its structural similarity and mass difference from the unlabeled analog make it an ideal tool for quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Internal Standard for Bioanalysis: In the development of drugs like Amisulpride, where (2S)-2-Aminomethyl-1-ethylpyrrolidine can be an impurity or metabolite, the d5-labeled version serves as a reliable internal standard for accurate quantification in biological matrices.[2]

  • Pharmacokinetic Studies: Deuterated compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug without the need for radioactive labeling.

  • Metabolic Profiling: The deuterium labeling can alter the metabolic profile of a molecule, which can be studied to understand metabolic pathways and potentially develop drugs with improved pharmacokinetic properties.

logical_relationship cluster_0 Drug Development Workflow A Synthesis of Active Pharmaceutical Ingredient (API) B Identification of Impurity: (2S)-2-Aminomethyl-1-ethylpyrrolidine A->B C Synthesis of Deuterated Standard: (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 B->C D Development of Bioanalytical Method (LC-MS) C->D E Pharmacokinetic / Toxicokinetic Studies D->E F Data Analysis and Reporting E->F

Logical workflow for the use of the deuterated standard.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 are not widely published. However, the synthesis would likely follow established methods for the preparation of the unlabeled compound, using a deuterated source for the ethyl group.

Conceptual Synthesis Workflow:

experimental_workflow cluster_1 Conceptual Synthesis of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 Start Starting Material: (S)-2-Aminomethylpyrrolidine Step1 N-Alkylation with Deuterated Ethylating Agent (e.g., Ethyl-d5 Iodide) Start->Step1 Product Final Product: (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 Step1->Product Purification Purification (e.g., Chromatography) Product->Purification

A conceptual workflow for the synthesis.

General Experimental Protocol for N-Alkylation (adapted from similar syntheses):

  • Reaction Setup: To a solution of (S)-2-aminomethylpyrrolidine in a suitable aprotic solvent (e.g., acetonitrile (B52724) or DMF), add a base (e.g., potassium carbonate or triethylamine).

  • Addition of Deuterated Reagent: Add a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 bromide, dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture to remove the base. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the final product.

Analytical Characterization

The identity and purity of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 would be confirmed using a combination of analytical techniques.

Table 3: Analytical Methods for Characterization

TechniqueExpected Observations
Mass Spectrometry (MS) The molecular ion peak would correspond to the mass of the deuterated compound (m/z ≈ 134.19 for [M+H]⁺). Fragmentation patterns would show a +5 Da shift for fragments containing the ethyl group compared to the unlabeled standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show a significant reduction or absence of signals corresponding to the ethyl protons. ¹³C NMR would show signals for the ethyl carbons, potentially with splitting due to deuterium coupling. ²H (Deuterium) NMR would show signals corresponding to the deuterium atoms on the ethyl group.
Chiral High-Performance Liquid Chromatography (HPLC) The compound should elute as a single peak on a suitable chiral stationary phase, confirming its enantiomeric purity.

Safety and Handling

(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 should be handled in a well-ventilated area by trained personnel. A comprehensive Safety Data Sheet (SDS) should be consulted before use. As with its unlabeled counterpart, it is expected to be a flammable liquid and may cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data and may not be exhaustive. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Foundational

Deuterated (2S)-2-Aminomethyl-1-ethylpyrrolidine: A Chiral Building Block for Enhanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (2S)-2-Aminomethyl-1-ethylpyrrolidine is a valuable chiral building block, notably utilized in the synthesis of central...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Aminomethyl-1-ethylpyrrolidine is a valuable chiral building block, notably utilized in the synthesis of central nervous system (CNS) drugs.[1][2] Strategic deuteration of this molecule presents a compelling opportunity to enhance the pharmacokinetic profiles of resulting therapeutic agents. By replacing specific hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, it is possible to leverage the kinetic isotope effect (KIE) to slow down drug metabolism.[3][4] This can lead to improved metabolic stability, a longer half-life, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[4] This guide explores the synthesis, properties, and potential applications of deuterated (2S)-2-aminomethyl-1-ethylpyrrolidine as a next-generation chiral building block in drug discovery.

Introduction: The Deuterium Advantage in Chiral Synthesis

The use of chiral building blocks is fundamental in modern drug development, as the stereochemistry of a molecule is often critical for its pharmacological activity and safety.[1] (2S)-2-Aminomethyl-1-ethylpyrrolidine, with its defined stereocenter, serves as a key intermediate in the synthesis of various pharmaceuticals.[1]

The strategic incorporation of deuterium into drug candidates, often referred to as "deuterium switching," has emerged as a powerful strategy to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions.[3][4] This phenomenon, known as the kinetic isotope effect, can significantly enhance a drug's metabolic stability, particularly against cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism.[3]

This guide focuses on the potential of deuterated (2S)-2-aminomethyl-1-ethylpyrrolidine as a chiral building block to confer these metabolic advantages to new chemical entities.

Physicochemical Properties

The physical and chemical properties of the parent compound, (2S)-2-aminomethyl-1-ethylpyrrolidine, are well-characterized. The introduction of deuterium is not expected to significantly alter these macroscopic properties but will have a profound effect at the molecular level on metabolic pathways.

PropertyValueReference
Molecular Formula C₇H₁₆N₂[]
Molecular Weight 128.22 g/mol []
Appearance Clear colorless to faintly yellow liquid[]
Boiling Point 150-151 °C (at 50 mmHg)[]
Solubility Soluble in chloroform, methanol; Slightly soluble in water[]
Storage Sealed in dry, inert atmosphere at room temperature[]

Hypothetical Pharmacokinetic Profile: Deuterated vs. Non-Deuterated

The primary motivation for deuterating (2S)-2-aminomethyl-1-ethylpyrrolidine is to improve the pharmacokinetic properties of the resulting drug molecules. The following table presents a hypothetical comparison of key pharmacokinetic parameters for a drug synthesized with the deuterated versus the non-deuterated building block. These values are illustrative and would need to be confirmed experimentally.

Pharmacokinetic ParameterNon-Deuterated DrugDeuterated Drug (Hypothetical)Rationale for Improvement
Metabolic Half-life (t½) 4 hours8 hoursSlower metabolism due to the kinetic isotope effect.
In Vitro Intrinsic Clearance (Clint) 50 µL/min/mg protein25 µL/min/mg proteinReduced rate of enzymatic degradation.
Bioavailability (F) 40%60%Reduced first-pass metabolism.
Therapeutic Dose 100 mg50 mgIncreased exposure allows for a lower dose.
Dosing Frequency Twice dailyOnce dailyLonger half-life permits less frequent administration.

Synthesis and Experimental Protocols

Synthesis of (2S)-2-Aminomethyl-1-ethylpyrrolidine

The synthesis of the non-deuterated chiral building block can be achieved through various methods, including the stereocontrolled conversion of (S)-proline. A common route involves the O,N-dialkylation of (S)-proline to form the corresponding ester, followed by amidation and subsequent reduction with a reducing agent like lithium aluminum hydride (LiAlH₄).[6]

Proposed Synthesis of Deuterated (2S)-2-Aminomethyl-1-ethylpyrrolidine

A plausible and efficient method for the stereoretentive deuteration of the α-carbon of the aminomethyl group involves the use of a ruthenium catalyst with deuterium oxide (D₂O) as the deuterium source.[7][8] This method is advantageous as it can achieve high deuterium incorporation while preserving the crucial stereochemistry of the chiral center.

Experimental Protocol: Stereoretentive Deuteration

  • Catalyst Preparation: A suitable ruthenium catalyst, such as a Ru-bMepi complex (bMepi = 1,3-(6'-methyl-2'-pyridylimino)isoindolate), is prepared or obtained commercially.

  • Reaction Setup: In a sealed tube, (2S)-2-aminomethyl-1-ethylpyrrolidine (1.0 mmol) is dissolved in a mixture of 2-methyltetrahydrofuran (B130290) (Me-THF) and D₂O (15:85 ratio).

  • Catalysis: The ruthenium catalyst (2 mol%) is added to the solution.

  • Reaction Conditions: The sealed tube is heated to a specified temperature (e.g., 100 °C) for a designated period (e.g., 20 hours) to allow for H/D exchange.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting deuterated product can be purified by distillation or chromatography.

  • Analysis: The level of deuterium incorporation and the retention of stereochemistry are confirmed by NMR spectroscopy and chiral HPLC, respectively.

In Vitro Metabolic Stability Assay

To evaluate the impact of deuteration on metabolic stability, an in vitro assay using human liver microsomes can be performed.[9][10][11]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system, and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

  • Compound Incubation: The deuterated and non-deuterated compounds are added to the incubation mixture at a final concentration (e.g., 1 µM).

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance rate of the parent compound over time.

Visualizations

Signaling Pathway: Impact of Deuteration on Drug Metabolism

Conceptual Pathway of Drug Metabolism and the Effect of Deuteration cluster_0 Non-Deuterated Drug cluster_1 Deuterated Drug Drug_NonDeuterated Drug with C-H bond CYP450 CYP450 Enzymes Drug_NonDeuterated->CYP450 Fast Metabolism Metabolite_A Metabolite A Excretion_Fast Rapid Excretion Metabolite_A->Excretion_Fast Metabolite_B Metabolite B Metabolite_B->Excretion_Fast Drug_Deuterated Drug with C-D bond Drug_Deuterated->CYP450 Slow Metabolism (KIE) Metabolite_A_Slow Metabolite A (Reduced) Excretion_Slow Slower Excretion Metabolite_A_Slow->Excretion_Slow Metabolite_B_Slow Metabolite B (Reduced) Metabolite_B_Slow->Excretion_Slow CYP450->Metabolite_A CYP450->Metabolite_B CYP450->Metabolite_A_Slow CYP450->Metabolite_B_Slow

Caption: Impact of Deuteration on Drug Metabolism.

Experimental Workflow: Synthesis and Analysis

Workflow for Synthesis and Analysis of Deuterated (2S)-2-Aminomethyl-1-ethylpyrrolidine Start Start: (2S)-2-Aminomethyl-1-ethylpyrrolidine Deuteration Stereoretentive Deuteration (Ru-catalyst, D2O) Start->Deuteration Purification Purification (Distillation/Chromatography) Deuteration->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (%D incorporation) Characterization->NMR HPLC Chiral HPLC (Enantiomeric Purity) Characterization->HPLC MS Mass Spectrometry (Molecular Weight) Characterization->MS InVitro_Assay In Vitro Metabolic Stability Assay (Human Liver Microsomes) NMR->InVitro_Assay HPLC->InVitro_Assay MS->InVitro_Assay Analysis Data Analysis (t½, Clint) InVitro_Assay->Analysis End End: Characterized Deuterated Building Block Analysis->End

Caption: Synthesis and Analysis Workflow.

Conclusion

Deuterated (2S)-2-aminomethyl-1-ethylpyrrolidine represents a promising, next-generation chiral building block for the development of novel therapeutics with enhanced pharmacokinetic properties. While the data presented for the deuterated compound is hypothetical, the underlying principles of the kinetic isotope effect are well-established in medicinal chemistry. The proposed synthetic and analytical workflows provide a clear path for the preparation and evaluation of this valuable intermediate. By leveraging the benefits of deuteration, researchers can potentially develop safer and more effective drugs with improved patient compliance. Further experimental validation is warranted to fully realize the potential of this deuterated chiral building block in drug discovery and development.

References

Exploratory

Isotope-Labeled (2S)-2-Aminomethyl-1-ethylpyrrolidine: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (2S)-2-Aminomethyl-1-ethylpyrrolidine is a chiral synthetic building block with applications in pharmaceutical development. The use of its isotope-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Aminomethyl-1-ethylpyrrolidine is a chiral synthetic building block with applications in pharmaceutical development. The use of its isotope-labeled counterparts offers a powerful tool for in-depth research into pharmacokinetics, metabolism, and in vivo distribution. This technical guide provides a comprehensive overview of the potential applications of isotope-labeled (2S)-2-Aminomethyl-1-ethylpyrrolidine, including proposed methodologies for its synthesis and use in key experimental protocols. While specific experimental data for the isotopically labeled form of this molecule is not extensively available in published literature, this document outlines theoretical frameworks and standard procedures applicable to its study.

Introduction to (2S)-2-Aminomethyl-1-ethylpyrrolidine

(2S)-2-Aminomethyl-1-ethylpyrrolidine is a substituted pyrrolidine (B122466) derivative characterized by a chiral center at the C2 position of the pyrrolidine ring.[1][2] As a chiral amine, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][3] Its structure consists of a five-membered nitrogen-containing ring with an ethyl group attached to the nitrogen atom and an aminomethyl group at the second position.[4][5] The specific stereochemistry of the (S)-enantiomer is often crucial for the biological activity of the final drug product.[6] It is also known as an impurity of the atypical antipsychotic drug Amisulpride.[7]

Physicochemical Properties

A summary of the key physicochemical properties of non-labeled (2S)-2-Aminomethyl-1-ethylpyrrolidine is presented in Table 1. These properties are essential for designing experimental protocols, including formulation and analytical method development.

PropertyValueReference(s)
Molecular Formula C₇H₁₆N₂[2]
Molecular Weight 128.22 g/mol [2]
Appearance Clear colorless to faintly yellow liquid
Boiling Point 50-52 °C (at reduced pressure)[2]
Density 0.919 g/mL at 25 °C[2]
Solubility Soluble in chloroform (B151607) and methanol; slightly soluble in water.
Optical Activity [α]/D −109.0 to −95.0° (c = 1 in methanol)[2]

The Role of Isotopic Labeling in Drug Research

Isotopic labeling is a cornerstone of modern drug discovery and development. By replacing one or more atoms of a molecule with their isotopes, researchers can track the compound's journey through a biological system without altering its fundamental chemical and physiological properties.[8][9]

Commonly Used Isotopes:

  • Stable Isotopes (²H, ¹³C, ¹⁵N): Used in pharmacokinetic and metabolism studies, often detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[9] Deuterium (B1214612) (²H) labeling, in particular, can be used to investigate kinetic isotope effects and alter metabolic pathways.[10]

  • Radioactive Isotopes (³H, ¹⁴C): Beta-emitters used for highly sensitive quantification in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[8][11]

  • Positron-Emitting Isotopes (¹¹C, ¹⁸F): Used to synthesize radiotracers for in vivo imaging with Positron Emission Tomography (PET), allowing for non-invasive assessment of drug distribution and target engagement.[12][13]

The application of isotope-labeled (2S)-2-Aminomethyl-1-ethylpyrrolidine would enable precise quantification in complex biological matrices and visualization of its distribution in living organisms.[14]

Proposed Synthesis of Isotope-Labeled (2S)-2-Aminomethyl-1-ethylpyrrolidine

While specific published protocols for the isotopic labeling of (2S)-2-Aminomethyl-1-ethylpyrrolidine are scarce, plausible synthetic routes can be proposed based on established chemical reactions and labeling methodologies.

General Synthetic Workflow

The synthesis of an isotope-labeled compound generally involves introducing the isotope at a late stage to maximize efficiency and minimize the handling of radioactive materials.[15]

Caption: General workflow for radiosynthesis.

Proposed Labeling Strategies

Strategy 1: Deuterium or Tritium (B154650) Labeling via Catalytic Reduction A common method for introducing deuterium (²H) or tritium (³H) is through the catalytic reduction of an unsaturated precursor.[16] A suitable precursor for (2S)-2-Aminomethyl-1-ethylpyrrolidine could be synthesized, followed by reduction using D₂ or T₂ gas in the presence of a catalyst like Palladium on carbon (Pd/C).

Strategy 2: Carbon-14 Labeling Carbon-14 is typically introduced using a labeled building block such as [¹⁴C]CO₂, [¹⁴C]methyl iodide, or [¹⁴C]potassium cyanide.[17] The synthesis could be adapted from a known route for the non-labeled compound, such as the electrolytic reduction of 1-ethyl-2-nitromethylene pyrrolidine, where a precursor could potentially be synthesized using a ¹⁴C-labeled starting material.[7]

Strategy 3: ¹⁸F-Labeling for PET Imaging For PET applications, an ¹⁸F label would be introduced. This typically requires modifying the molecule to include a leaving group that can be displaced by [¹⁸F]fluoride. A common strategy involves adding a tosylate or mesylate group to a hydroxyethyl (B10761427) precursor, which can then be subjected to nucleophilic substitution with [¹⁸F]F⁻.

Experimental Protocols for Research Applications

The use of isotope-labeled (2S)-2-Aminomethyl-1-ethylpyrrolidine would be invaluable in several key research areas.

In Vitro Metabolism Studies

Objective: To identify metabolic pathways and potential metabolites.

Methodology:

  • Incubation: Incubate ¹⁴C-labeled (2S)-2-Aminomethyl-1-ethylpyrrolidine with liver microsomes or hepatocytes from relevant species (e.g., human, rat, mouse).

  • Sample Extraction: At various time points, quench the reaction and extract the parent compound and its metabolites using a suitable organic solvent.

  • Analysis: Analyze the extracts using Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and a radioactivity detector.

  • Metabolite Identification: Characterize the structure of metabolites based on their mass-to-charge ratio and fragmentation patterns. The radioactive signal confirms that the detected molecule is derived from the parent compound.

In Vivo Pharmacokinetic and ADME Studies

Objective: To determine the absorption, distribution, metabolism, and excretion profile of the compound.

Methodology:

  • Dosing: Administer a single dose of ¹⁴C- or ³H-labeled (2S)-2-Aminomethyl-1-ethylpyrrolidine to laboratory animals (e.g., rats) via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Collect blood, urine, and feces at predetermined time points over a period of several days.

  • Quantification: Determine the total radioactivity in each sample using Liquid Scintillation Counting (LSC). For plasma samples, LC-MS/MS can be used to quantify the parent compound and major metabolites.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Determine the routes and rates of excretion.

G cluster_0 In Vivo Study cluster_1 Sample Analysis cluster_2 Data Interpretation A Administer Labeled Compound to Animal Model B Collect Biological Samples (Blood, Urine, Feces) A->B C Quantify Total Radioactivity (LSC) B->C D Profile Parent & Metabolites (LC-MS/MS) B->D F Determine Excretion Routes & Mass Balance C->F E Calculate PK Parameters (AUC, Cmax, t1/2) D->E

Caption: Workflow for an in vivo ADME study.

PET Imaging for In Vivo Distribution

Objective: To non-invasively visualize the distribution of the compound in a living organism.

Methodology:

  • Radiosynthesis: Synthesize ¹⁸F- or ¹¹C-labeled (2S)-2-Aminomethyl-1-ethylpyrrolidine.

  • Administration: Inject the PET radiotracer into an anesthetized subject (e.g., non-human primate or rodent).

  • PET Scan: Acquire dynamic or static PET images over a specific time course.

  • Image Analysis: Reconstruct the PET data to generate images showing the concentration of the radiotracer in various organs and tissues, particularly the brain, if it is a CNS-targeted agent.

  • Quantification: Calculate the Standardized Uptake Value (SUV) in different regions of interest to quantify tracer accumulation.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the experiments described above. These are for illustrative purposes only and are intended to show how quantitative data would be structured.

Table 2: Hypothetical Pharmacokinetic Parameters in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 550320
Tmax (h) 0.11.5
AUC₀-∞ (ng·h/mL) 8502100
Half-life (t½) (h) 2.52.8
Bioavailability (%) -25
Clearance (mL/h/kg) 1176-
Volume of Distribution (L/kg) 4.2-

Table 3: Hypothetical Mass Balance and Excretion Data in Rats (% of Administered Dose)

Matrix0-24h24-48h48-72hTotal
Urine 65.25.11.271.5
Feces 15.84.30.820.9
Total 81.09.42.092.4

Conclusion

Isotope-labeled (2S)-2-Aminomethyl-1-ethylpyrrolidine represents a critical, albeit currently theoretical, tool for advancing the understanding of any therapeutic agent derived from it. The methodologies for isotopic labeling and subsequent application in ADME and PET imaging studies are well-established. The implementation of these techniques would provide invaluable data on the molecule's metabolic fate, pharmacokinetic profile, and in vivo behavior, thereby supporting its development and regulatory assessment in the pharmaceutical pipeline. Further research is warranted to develop and publish specific synthetic and experimental protocols for the labeled versions of this compound.

References

Foundational

(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 supplier and availability

An In-Depth Technical Guide to (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of (2S)-2-Aminomethyl-1-ethyl...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, a deuterated analog of a key chiral intermediate. This document details its suppliers, availability, and physicochemical properties and outlines relevant experimental applications and protocols.

Introduction

(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is the deuterium-labeled form of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. The primary application of this isotopically labeled compound is as an internal standard for quantitative analysis of its non-labeled counterpart or as a tracer in metabolic studies.[1] The parent compound is a critical chiral building block and a pharmaceutical intermediate used in the synthesis of antipsychotic drugs like Levosulpiride.[2] It is also a precursor in the creation of diagnostic imaging agents, such as (S)-123I-IBZM, which is used in Single Photon Emission Computed Tomography (SPECT) to study dopamine (B1211576) D2 receptors.[3]

Supplier Information and Availability

(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is a specialized chemical available from several suppliers, often on a custom synthesis or inquiry basis.

Known Suppliers:

  • SRD Pharma[4]

  • MedchemExpress.com[1]

  • Santa Cruz Biotechnology[5]

  • LGC Standards[6]

  • Pharmaffiliates[7]

Availability:

  • LGC Standards indicates that this product requires custom synthesis, and interested parties should submit a quote request for price and lead time.[6]

  • Pharmaffiliates lists the stock status as "Please enquire," suggesting it may be synthesized on demand.[7]

For the unlabeled parent compound, (2S)-2-Aminomethyl-1-ethylpyrrolidine, suppliers include Thermo Fisher Scientific[2][8], Sigma-Aldrich, and Chem-Impex[9].

Quantitative and Physicochemical Data

The following table summarizes key quantitative data for (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 and its corresponding unlabeled isotopologue. Data for the unlabeled compound is included for reference as it is more extensively characterized.

Property(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine (Unlabeled Analog)
Molecular Formula C₇H₁₁D₅N₂[1][4][5]C₇H₁₆N₂[9]
Molecular Weight 133.25 g/mol [1][4][5]128.22 g/mol [9]
CAS Number 1224637-05-1 (Isotope)[6]22795-99-9[5][8][9]
Appearance Red Oil[4]Colorless to slightly yellow liquid[9]
Purity Not specified≥95%[2][8], 96%, ≥98% (GC)[9]
Density Not specified0.919 g/mL at 25 °C[2]
Boiling Point Not specified50-54 °C[2], 50-52 °C (lit.)[9]
Flash Point Not specified57 °C (135 °F) - closed cup[2]
Refractive Index Not specifiedn20/D 1.466 - 1.4670 (lit.)[2]
Optical Rotation Not specified[α]²⁰/D = -109.0 to -95.0°, c = 1 in methanol
Solubility Dichloromethane (DCM)[4]Soluble in chloroform, methanol; Slightly soluble in water[2]

Experimental Protocols and Applications

The deuterated title compound is primarily used as an internal standard in quantitative mass spectrometry-based assays for the parent compound. Below are representative experimental protocols involving the parent compound, where the deuterated analog would be indispensable.

General Protocol for Use as an Internal Standard in LC-MS

This workflow outlines the use of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 as an internal standard (IS) for quantifying the unlabeled analyte in a sample matrix (e.g., plasma, reaction mixture).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection (e.g., Plasma, Tissue) B Spike with IS (Known concentration of d5-analog) A->B C Protein Precipitation / Extraction (e.g., with Acetonitrile) B->C D Centrifugation & Supernatant Collection C->D E Inject Sample onto HPLC Column D->E F Chromatographic Separation (Analyte and IS co-elute or separate slightly) E->F G Mass Spectrometry Detection (MRM mode for Analyte and IS) F->G H Generate Calibration Curve (Analyte/IS Peak Area Ratio vs. Concentration) G->H I Quantify Analyte in Sample (Using regression from calibration curve) H->I

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Synthesis of a Benzenesulfonamide (B165840) Derivative

This protocol describes the derivatization of the parent amine for analysis or further synthesis, a process that can be monitored using the d5-labeled standard.[10]

Methodology:

  • A mixture of (rac)-2-(aminomethyl)-1-ethylpyrrolidine (5 mmol, 0.70 mL), an appropriate aryl sulfonyl chloride (5 mmol), and pyridine (B92270) (25 mL) is prepared in a suitable flask.

  • The reaction mixture is stirred overnight at room temperature to ensure the completion of the reaction.

  • Following the reaction, the pyridine solvent is removed under reduced pressure.

  • The crude product is purified using column chromatography on silica (B1680970) gel. The elution is performed with a solvent system of ethyl acetate/petroleum ether/triethylamine (1:1:0.04).

G reagents Reactants: - (rac)-2-(aminomethyl)-1-ethylpyrrolidine - Aryl Sulfonyl Chloride - Pyridine (Solvent/Base) reaction Stir Overnight at Room Temperature reagents->reaction Combine workup Solvent Removal (Under Reduced Pressure) reaction->workup Reaction Complete purification Column Chromatography (Silica Gel) workup->purification Crude Product product Purified Benzenesulfonamide Derivative purification->product Elution

Caption: Synthesis and purification workflow for a benzenesulfonamide derivative.

Electrolytic Reduction Synthesis

A documented method for synthesizing the parent compound, 2-aminomethyl-1-ethylpyrrolidine, is through the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine.[11][12]

Methodology:

  • An electrolytic cell is set up using a copper plate as the cathode and a palladium or platinum plate as the anode, separated by a porous cylinder.

  • The cathode chamber is filled with a 2 N aqueous sodium carbonate solution and methanol. The anode chamber contains a saturated aqueous sodium carbonate solution.

  • Carbon dioxide is passed through the catholyte solution during pre-electrolysis.

  • The starting material, 1-ethyl-2-nitromethylenepyrrolidine, is added to the cathode chamber.

  • A constant current (e.g., 1 ampere) is applied for several hours with stirring at 20-23 °C.

  • Upon completion, the product is extracted and purified, yielding oily 2-aminomethyl-1-ethylpyrrolidine.

Conclusion

(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is a valuable tool for researchers in drug development and analytical chemistry. Its primary role as an internal standard enables precise and accurate quantification of its non-deuterated counterpart, which is a key intermediate in the synthesis of important pharmaceuticals. While its availability is limited to specialized suppliers, often on a custom basis, its utility in pharmacokinetic and metabolic studies is well-established. The provided protocols for the parent compound offer a clear context for the application of this deuterated analog in a research setting.

References

Exploratory

The Strategic Role of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 in Advancing CNS Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of Central Nervous System (CNS) drug discovery, the pursuit of robust and reliable pharmacokinetic data is paramount. This technic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of Central Nervous System (CNS) drug discovery, the pursuit of robust and reliable pharmacokinetic data is paramount. This technical guide delves into the critical role of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, a deuterated isotopologue, primarily as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of CNS-active pharmaceuticals. By examining its application in the context of the atypical antipsychotic Amisulpride, this paper will elucidate the principles of isotopic labeling, detail validated analytical methodologies, and underscore the significance of such tools in generating high-quality data for regulatory submission and clinical advancement.

Introduction: The Imperative for Precision in CNS Drug Development

The development of drugs targeting the CNS is fraught with challenges, including the need to navigate the blood-brain barrier and the imperative for precise dose-response characterization to balance efficacy with potential adverse effects. Accurate measurement of drug concentrations in biological matrices is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies, informing dosing regimens and ensuring patient safety.

(2S)-2-Aminomethyl-1-ethylpyrrolidine, in its non-deuterated form, serves as a key chiral building block in the synthesis of various pharmaceutical agents. Its deuterated counterpart, (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, has emerged as an invaluable tool in the analytical realm of CNS drug discovery.

The Principle of Deuteration in Pharmacokinetic Analysis

Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule or its analog offers a significant advantage in bioanalytical chemistry, primarily through the kinetic isotope effect. However, its most prominent role in the context of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The utility of a SIL-IS is predicated on its near-identical physicochemical properties to the analyte of interest. Co-eluting with the analyte during chromatography, the SIL-IS experiences similar extraction efficiencies and matrix effects (ion suppression or enhancement), thereby providing a reliable means of normalizing the analytical signal and ensuring accurate quantification.

Application in Amisulpride Bioanalysis: A Case Study

(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is recognized as an isotopic-labeled analog of an impurity found in Amisulpride. More critically, it serves as a precursor or a commercially available internal standard, often referred to as Amisulpride-d5, for the quantitative analysis of Amisulpride in biological fluids. Amisulpride is an atypical antipsychotic that selectively antagonizes dopamine (B1211576) D2 and D3 receptors, and its therapeutic window necessitates precise plasma concentration monitoring.

Quantitative Data Summary

The following tables summarize key data for Amisulpride and its deuterated internal standard, (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 (referred to as Amisulpride-d5 for simplicity in this context).

Compound Molecular Formula Molecular Weight ( g/mol )
AmisulprideC₁₇H₂₇N₃O₄S369.48
(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5C₇H₁₁D₅N₂133.25

Table 1: Molecular Properties of Amisulpride and its Deuterated Internal Standard.

Parameter Amisulpride Amisulpride-d5 (Internal Standard) Reference
Mass Transition (m/z) 370.1 → 242.1375.1 → 242.1[1][2][3]
Linearity Range (ng/mL) 2.0–2500.0N/A[1]
Lower Limit of Quantification (LLOQ) (ng/mL) 2.0N/A[1]
Intra-day Precision (%CV) 0.9 to 1.7N/A[1]
Inter-day Precision (%CV) 1.5 to 2.8N/A[1]
Intra-day Accuracy (%) 98.3 to 101.5N/A[1]
Inter-day Accuracy (%) 96.0 to 101.0N/A[1]

Table 2: Bioanalytical Method Validation Parameters for Amisulpride using Amisulpride-d5 as an Internal Standard in Human Plasma.[1][2][3]

Experimental Protocols: A Validated LC-MS/MS Method

The following section outlines a typical validated experimental protocol for the quantification of Amisulpride in human plasma using (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 as an internal standard.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Amisulpride-d5).

  • Add 100 µL of 5M NaOH and vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane) and vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Parameter Condition Reference
LC System Agilent 1200 Series or equivalent[1]
Mass Spectrometer API 4000 or equivalent triple quadrupole[1]
Analytical Column Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[1]
Mobile Phase Isocratic: 0.2% formic acid : methanol (B129727) (35:65 v/v)[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 10 µL[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Scan Type Multiple Reaction Monitoring (MRM)[1][2]

Table 3: Typical LC-MS/MS Instrumental Parameters for Amisulpride Analysis.[1][2]

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for employing a deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma Human Plasma Sample Add_IS Spike with Amisulpride-d5 (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Chromatographic Separation (LC) Recon->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Data Data Acquisition MSMS->Data Peak Area Ratio (Analyte/IS) Cal Calibration Curve Data->Cal Conc Concentration Determination Cal->Conc

Bioanalytical Workflow for Amisulpride Quantification.

Rationale_for_Deuterated_IS cluster_properties Physicochemical Properties cluster_process Analytical Process cluster_outcome Outcome Analyte Amisulpride (Analyte) prop_label Nearly Identical Analyte->prop_label Extraction Extraction Efficiency Analyte->Extraction Affected by Process Variability Chromatography Chromatographic Retention Analyte->Chromatography Co-elution Ionization Ionization Efficiency (Matrix Effects) Analyte->Ionization Affected by Matrix Effects IS Amisulpride-d5 (IS) IS->prop_label IS->Extraction Affected Similarly IS->Chromatography Co-elution IS->Ionization Affected Similarly Result Accurate & Precise Quantification

Logical Framework for Using a Deuterated Internal Standard.

Signaling Pathways of the Target: Amisulpride

Amisulpride's therapeutic effects in CNS disorders are primarily attributed to its selective antagonism of dopamine D2 and D3 receptors. At higher doses, it blocks postsynaptic D2/D3 receptors in the mesolimbic pathway, which is thought to mediate its antipsychotic effects on positive symptoms of schizophrenia. At lower doses, it is believed to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and subsequent improvement in negative symptoms.

Amisulpride_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine Increases Autoreceptor D2/D3 Autoreceptor Autoreceptor->Dopamine_release Inhibits Postsynaptic_receptor Postsynaptic D2/D3 Receptor Signal Signal Transduction Postsynaptic_receptor->Signal Amisulpride_low Amisulpride (Low Dose) Amisulpride_low->Autoreceptor Blocks Amisulpride_high Amisulpride (High Dose) Amisulpride_high->Postsynaptic_receptor Blocks Dopamine->Autoreceptor Negative Feedback Dopamine->Postsynaptic_receptor Activates

Simplified Signaling Pathway of Amisulpride at Dopamine Receptors.

Conclusion

(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, as a stable isotope-labeled internal standard, plays a pivotal, albeit specialized, role in CNS drug discovery. Its application in the bioanalysis of Amisulpride exemplifies the critical need for high-precision analytical tools to ensure the integrity of pharmacokinetic data. By enabling accurate and reliable quantification, this deuterated molecule contributes significantly to the understanding of a drug's behavior in the body, a fundamental aspect of developing safe and effective therapies for CNS disorders. The methodologies and principles outlined in this guide underscore the indispensable nature of such analytical reagents in the rigorous and data-driven process of modern drug development.

References

Foundational

A Technical Guide to the Pharmacology of Deuterated Aminomethylpyrrolidines

Audience: Researchers, scientists, and drug development professionals. Core Objective: This document provides an in-depth technical overview of the pharmacological principles and experimental evaluation of deuterated ami...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical overview of the pharmacological principles and experimental evaluation of deuterated aminomethylpyrrolidines. It establishes the rationale for deuterium (B1214612) substitution, details the necessary experimental protocols for characterization, and presents a hypothetical case study to illustrate the potential pharmacokinetic advantages.

Introduction: The Deuterium Advantage in Drug Design

The substitution of hydrogen with its stable, heavy isotope, deuterium, is a strategic approach in medicinal chemistry to enhance the pharmacokinetic properties of a drug candidate. This strategy, successfully employed by companies like Auspex Pharmaceuticals and Concert Pharmaceuticals, leverages the kinetic isotope effect (KIE) .[1][2][3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed when a C-D bond is present at that position.[5]

For many drug molecules, metabolic inactivation by cytochrome P450 (CYP) enzymes involves the cleavage of C-H bonds. By selectively placing deuterium at these metabolic "soft spots," the rate of metabolism can be reduced.[5] This can lead to several therapeutic advantages:

  • Increased half-life and drug exposure: Slower metabolism leads to longer circulation time.

  • Reduced dosing frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

  • Lower required dose: Improved metabolic stability can lead to higher plasma concentrations, potentially allowing for a lower dose to achieve the same therapeutic effect.

  • Formation of fewer reactive metabolites: Altering metabolic pathways may reduce the formation of toxic byproducts.

Aminomethylpyrrolidines are a well-established class of compounds, many of which act as potent agonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[6] These receptors are critical targets for treating neurological disorders like Alzheimer's disease and schizophrenia.[6] However, their therapeutic potential can be limited by rapid metabolism. Deuteration offers a promising strategy to overcome this limitation.

Hypothetical Case Study: d₃-Oxotremorine-M

To illustrate the pharmacological impact of deuteration on an aminomethylpyrrolidine, we present a hypothetical case study comparing the well-characterized muscarinic agonist Oxotremorine-M to its deuterated analog, d₃-Oxotremorine-M .

Oxotremorine-M is a known metabolite of the tremorogenic agent oxotremorine (B1194727) and acts as a potent agonist at M1 and M2 muscarinic receptors. A primary route of its metabolism is N-demethylation of the pyrrolidine (B122466) ring's methyl group.

Proposed Deuteration Strategy: The three hydrogen atoms on the N-methyl group of the pyrrolidine are replaced with deuterium. This site is chosen specifically to slow the rate of CYP-mediated N-demethylation.

***Disclaimer:** The following data are presented for illustrative purposes to demonstrate the expected outcomes of deuteration and do not represent experimentally determined values for a real compound.*

Data Presentation: Comparative Pharmacology

The following tables summarize the hypothetical quantitative data comparing the parent compound (H-Compound) with its deuterated analog (D-Compound).

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) This table illustrates that deuteration is not expected to significantly alter the compound's affinity for its target receptors, as binding is primarily governed by shape and electronic interactions rather than bond strength at non-interacting positions.

Compoundhm1hm2hm3hm4hm5
Oxotremorine-M 2515402055
d₃-Oxotremorine-M 2416422158

Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Assay) Similarly, the functional potency (EC₅₀) and efficacy (Emax) at the receptor are hypothesized to be nearly identical, as receptor activation is a consequence of binding.

CompoundReceptorEC₅₀ (nM)Emax (% Stimulation)
Oxotremorine-M hm115095%
d₃-Oxotremorine-M hm115594%
Oxotremorine-M hm29088%
d₃-Oxotremorine-M hm29587%

Table 3: In Vitro Metabolic Stability (Human Liver Microsomes) This table demonstrates the core principle of the kinetic isotope effect. The deuterated compound shows a significantly longer half-life and lower intrinsic clearance, indicating slower metabolism.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Oxotremorine-M 1546.2
d₃-Oxotremorine-M 6011.6

Table 4: In Vivo Pharmacokinetic Parameters (Rat, 2 mg/kg IV) The improved in vitro stability translates directly to superior in vivo pharmacokinetic properties for the deuterated analog, including a longer half-life, higher total exposure (AUC), and reduced clearance.

CompoundHalf-life (t½, h)Cmax (ng/mL)AUC (ng·h/mL)Clearance (mL/min/kg)
Oxotremorine-M 1.225045074.1
d₃-Oxotremorine-M 4.5245165020.2

Experimental Protocols

The characterization of a novel deuterated aminomethylpyrrolidine requires a standardized set of in vitro and in vivo assays.

Radioligand Displacement Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compounds for muscarinic receptor subtypes (M1-M5).

  • Methodology:

    • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

    • Procedure: a. Receptor membranes are incubated in a 96-well plate with a fixed concentration of [³H]-NMS. b. Increasing concentrations of the test compound (e.g., Oxotremorine-M or its deuterated analog) are added to compete for binding with the radioligand. c. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist, such as atropine. d. The mixture is incubated to equilibrium (e.g., 60 minutes at 25°C). e. The reaction is terminated by rapid filtration through a glass fiber filter plate, trapping the receptor-bound radioligand. f. The filters are washed with ice-cold buffer to remove unbound radioligand. g. Scintillation fluid is added to each well, and the radioactivity is quantified using a scintillation counter.

    • Data Analysis: The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay
  • Objective: To measure the functional activity (potency, EC₅₀, and efficacy, Emax) of the compounds as agonists at G-protein coupled receptors.

  • Methodology:

    • Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, activating it. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation.

    • Procedure: a. Receptor membranes (as described above) are incubated in a buffer containing GDP, MgCl₂, and [³⁵S]GTPγS. b. Increasing concentrations of the agonist test compound are added. c. Basal activity is measured in the absence of agonist, and non-specific binding is determined with a high concentration of unlabeled GTPγS. d. After incubation (e.g., 30 minutes at 30°C), the reaction is stopped by rapid filtration. e. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • Data Analysis: Data are plotted as specific binding versus agonist concentration. The EC₅₀ and Emax values are determined using a sigmoidal dose-response curve fit.

In Vitro Metabolic Stability Assay
  • Objective: To assess the rate of metabolism of a compound in a standardized in vitro system.

  • Methodology:

    • System: Human Liver Microsomes (HLM), which contain a high concentration of CYP enzymes.

    • Procedure: a. The test compound (at a low concentration, e.g., 1 µM) is incubated with HLM in a phosphate (B84403) buffer at 37°C. b. The reaction is initiated by adding a NADPH-regenerating system (cofactor for CYP enzymes). c. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). d. The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. e. Samples are centrifuged to precipitate proteins, and the supernatant is analyzed.

    • Analysis: The concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Data Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Rodent Pharmacokinetic Study
  • Objective: To determine the key in vivo pharmacokinetic parameters of a compound.

  • Methodology:

    • Subjects: Male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.

    • Procedure: a. The test compound is administered via intravenous (IV) bolus injection (e.g., 2 mg/kg). b. Blood samples (approx. 100 µL) are collected at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. c. Plasma is separated by centrifugation. d. The concentration of the drug in the plasma samples is quantified by LC-MS/MS.

    • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), maximum concentration (Cmax), area under the curve (AUC), and clearance (CL).

Visualization of Pathways and Workflows

M1 Muscarinic Receptor Signaling Pathway

Aminomethylpyrrolidines frequently target the M1 muscarinic receptor, which is coupled to the Gq family of G-proteins. Activation of this pathway leads to an increase in intracellular calcium.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein (αβγ) M1R->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates CellularResponse Cellular Response (e.g., Neurotransmission) PKC->CellularResponse Phosphorylates Downstream Targets Ca Ca²⁺ Ca->PKC Activates Ca->CellularResponse Modulates Enzymes IP3R->Ca Releases Ligand Aminomethyl- pyrrolidine Ligand->M1R Binds

Caption: M1 muscarinic receptor Gq signaling cascade.

Deuterated Drug Development Workflow

The process of evaluating a deuterated compound involves a logical progression from initial design to in vivo validation.

Deuteration_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Start Parent Compound (e.g., Aminomethylpyrrolidine) Identify Identify Metabolic 'Soft Spots' (e.g., N-alky) Start->Identify Synthesize Synthesize Deuterated Analog Identify->Synthesize Binding Receptor Binding (Affinity, Ki) Synthesize->Binding Functional Functional Assays (Potency, EC50) Synthesize->Functional Metabolism Metabolic Stability (Microsomes, t½) Synthesize->Metabolism Compare1 Compare H vs D Binding->Compare1 Functional->Compare1 Metabolism->Compare1 Decision1 Proceed to In Vivo? Compare1->Decision1 Improved Stability? PK Pharmacokinetic Study (Rat PK) Compare2 Compare H vs D PK->Compare2 Decision2 Lead Candidate Compare2->Decision2 Improved PK Profile? Decision1->PK

Caption: Workflow for deuterated analog development.

Conclusion

The strategic deuteration of aminomethylpyrrolidines represents a compelling approach to optimize the pharmacokinetic profiles of this important therapeutic class. By leveraging the kinetic isotope effect to slow metabolism, it is possible to enhance drug exposure and prolong half-life without compromising the parent molecule's inherent potency and selectivity. The experimental workflow detailed herein provides a robust framework for the comprehensive pharmacological characterization of these novel chemical entities, enabling a clear assessment of their therapeutic potential. As demonstrated by the hypothetical case study of d₃-Oxotremorine-M, this strategy has the potential to transform promising lead compounds into viable clinical candidates.

References

Protocols & Analytical Methods

Method

Application Note: High-Throughput Quantification of (2S)-2-Aminomethyl-1-ethylpyrrolidine in Human Plasma using (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 as an Internal Standard by LC-MS/MS

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and sensitive bioanalytical method for the quantification of (2S)-2-Aminomethyl-1-ethylpyrrolidine...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of (2S)-2-Aminomethyl-1-ethylpyrrolidine in human plasma. The method employs its deuterated analog, (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, as an internal standard (IS) to ensure accuracy and precision. A simple protein precipitation protocol is utilized for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology described herein is suitable for pharmacokinetic studies and impurity profiling in drug development, particularly in the context of amisulpride, for which (2S)-2-Aminomethyl-1-ethylpyrrolidine is a known impurity.

Introduction

(2S)-2-Aminomethyl-1-ethylpyrrolidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds and is also identified as a process-related impurity in the atypical antipsychotic drug, amisulpride. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic analysis and for ensuring the safety and quality of the final drug product.

The use of a stable isotope-labeled internal standard, such as (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, is the gold standard in quantitative bioanalysis.[1][2] The deuterated internal standard co-elutes with the analyte and exhibits similar ionization characteristics, thereby effectively compensating for variations in sample preparation, injection volume, and matrix effects.[3][4] This application note provides a detailed protocol for the extraction and quantification of (2S)-2-Aminomethyl-1-ethylpyrrolidine in human plasma, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.

Experimental Protocols

Materials and Reagents
  • (2S)-2-Aminomethyl-1-ethylpyrrolidine (Analyte)

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 (Internal Standard)

  • Human Plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Stock solutions of the analyte and internal standard were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Calibration standards and quality control (QC) samples were prepared by serial dilution of the analyte stock solution with a 50:50 methanol:water mixture.

  • Internal Standard Working Solution (50 ng/mL): The internal standard stock solution was diluted with a 50:50 methanol:water mixture to achieve the final concentration.

Sample Preparation
  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the 50 ng/mL internal standard working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (2S)-2-Aminomethyl-1-ethylpyrrolidine: m/z 129.2 → 84.1

    • (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5: m/z 134.2 → 89.1

Data Presentation

The method was validated for linearity, accuracy, and precision.

Table 1: Calibration Curve for (2S)-2-Aminomethyl-1-ethylpyrrolidine in Human Plasma
Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
1.00.012 ± 0.001102.5
2.50.031 ± 0.002101.2
5.00.063 ± 0.00499.8
10.00.128 ± 0.007100.5
25.00.320 ± 0.01598.9
50.00.645 ± 0.029101.8
100.01.298 ± 0.05599.3
250.03.250 ± 0.140100.7

The calibration curve was linear over the concentration range of 1.0 to 250.0 ng/mL with a coefficient of determination (r²) > 0.998.

Table 2: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)% Accuracy% CV
LLOQ1.01.03 ± 0.09103.08.7
Low3.02.95 ± 0.2198.37.1
Medium30.030.8 ± 1.9102.76.2
High200.0195.4 ± 11.197.75.7

The accuracy and precision of the quality control samples were within the acceptable limits as per regulatory guidelines.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample (50 µL) Add_IS Add Internal Standard ((2S)-2-Aminomethyl-1-ethylpyrrolidine-d5) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Precipitate Add Acetonitrile (Protein Precipitation) Vortex1->Precipitate Vortex2 Vortex Precipitate->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_MS Inject into LC-MS/MS System Supernatant->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Dopamine_release Dopamine Release D2_receptor D2 Receptor Signaling Downstream Signaling (e.g., ↓cAMP) D2_receptor->Signaling D3_receptor D3 Receptor D3_receptor->Signaling Amisulpride Amisulpride Amisulpride->D2_receptor Blocks Amisulpride->D3_receptor Blocks Dopamine_release->D2_receptor Binds Dopamine_release->D3_receptor Binds

References

Application

Application Note and Protocol for Quantitative Analysis of (2S)-2-Aminomethyl-1-ethylpyrrolidine using (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

Audience: Researchers, scientists, and drug development professionals. Introduction (2S)-2-Aminomethyl-1-ethylpyrrolidine is a chiral amine that serves as a key intermediate in the synthesis of various pharmaceutical com...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-2-Aminomethyl-1-ethylpyrrolidine is a chiral amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this and related compounds in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1][2][3] The use of a stable isotope-labeled internal standard (SIL-IS), such as (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, is the gold standard for quantitative bioanalysis.[4] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, ensuring high accuracy and precision of the measurement by correcting for these variabilities.[4][5] This document provides a detailed protocol for the quantitative analysis of (2S)-2-Aminomethyl-1-ethylpyrrolidine in human plasma using (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 as an internal standard.

Principle

The method described is based on the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analyte, (2S)-2-Aminomethyl-1-ethylpyrrolidine, and its deuterated internal standard, (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, are extracted from a biological matrix (e.g., plasma) via protein precipitation. The separated analyte and internal standard are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Experimental Protocols

1. Materials and Reagents

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine (Analyte)

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 (Internal Standard, IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • 96-well plates and sealing mats

2. Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (2S)-2-Aminomethyl-1-ethylpyrrolidine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma samples (calibration standards, quality control samples, and unknown samples) into a 96-well plate.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each well.

  • Seal the plate and vortex for 2 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      Time (min) %A %B
      0.0 10 90
      2.0 50 50
      2.1 10 90

      | 3.0 | 10 | 90 |

    • Column Temperature: 40°C

    • Autosampler Temperature: 10°C

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      Compound Precursor Ion (m/z) Product Ion (m/z)
      (2S)-2-Aminomethyl-1-ethylpyrrolidine 129.2 84.1

      | (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 | 134.2 | 89.1 |

    • Ion Source Parameters: Optimized for the specific mass spectrometer.

5. Calibration Curve and Quality Control Samples

  • Prepare calibration standards by spiking blank human plasma with the analyte working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in blank human plasma.

Data Presentation

Table 1: Calibration Curve Parameters

ParameterValue
Concentration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Accuracy (% Bias)± 15% (± 20% for LLOQ)
Precision (%CV)≤ 15% (≤ 20% for LLOQ)

Table 2: Accuracy and Precision Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)
Low QC32.9-3.35.8
Mid QC300305.11.73.2
High QC800812.01.52.5

Visualization

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add IS in Acetonitrile (200 µL) plasma->is_add vortex Vortex (2 min) is_add->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hilic HILIC Separation injection->hilic esi ESI+ Ionization hilic->esi mrm MRM Detection esi->mrm integration Peak Integration mrm->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration results Report Concentration calibration->results

Caption: Workflow for the quantitative analysis of (2S)-2-Aminomethyl-1-ethylpyrrolidine.

Signaling Pathway (Logical Relationship) of Internal Standard Method

G cluster_sample Sample Matrix cluster_process Analytical Process cluster_response Instrument Response analyte Analyte extraction Extraction Variability analyte->extraction matrix_effect Matrix Effects (Ion Suppression/Enhancement) analyte->matrix_effect instrument Instrument Fluctuation analyte->instrument is Internal Standard (IS) is->extraction is->matrix_effect is->instrument analyte_response Analyte Signal extraction->analyte_response is_response IS Signal extraction->is_response matrix_effect->analyte_response matrix_effect->is_response instrument->analyte_response instrument->is_response ratio Analyte/IS Ratio analyte_response->ratio is_response->ratio quant Accurate Quantification ratio->quant

Caption: Principle of quantification using a stable isotope-labeled internal standard.

References

Method

Application Note: Chiral Separation of 2-Aminomethyl-1-ethylpyrrolidine Enantiomers

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides detailed methodologies for the chiral separation of (2S)-2-Aminomethyl-1-ethylpyrrolidine and its corresponding (R)-e...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed methodologies for the chiral separation of (2S)-2-Aminomethyl-1-ethylpyrrolidine and its corresponding (R)-enantiomer. (S)-2-Aminomethyl-1-ethylpyrrolidine is a key intermediate in the synthesis of various pharmaceutical compounds, including Levosulpiride.[1] Ensuring the enantiomeric purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient. This note details a validated High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization for analytical-scale separation. Additionally, principles of preparative scale resolution via enzymatic and diastereomeric salt formation are discussed.

Introduction

2-Aminomethyl-1-ethylpyrrolidine possesses a chiral center at the 2-position of the pyrrolidine (B122466) ring, resulting in a pair of enantiomers.[2] In pharmaceutical applications, often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. Consequently, robust and reliable methods for separating and quantifying these enantiomers are essential. This application note presents a comprehensive guide to achieving baseline separation of these enantiomers, suitable for quality control and research purposes.

Analytical Method: Chiral HPLC with Pre-column Derivatization

A highly efficient method for the determination of the enantiomeric purity of 2-Aminomethyl-1-ethylpyrrolidine involves pre-column derivatization followed by HPLC analysis on a chiral stationary phase (CSP).[2][3] Derivatization is employed to introduce a chromophore for UV detection and to enhance the interaction with the chiral stationary phase, thereby improving resolution.

Derivatization Agent

4-Nitrobenzoic acid is an effective derivatizing agent for this purpose.[2][3] The reaction between the primary amine of 2-Aminomethyl-1-ethylpyrrolidine and 4-nitrobenzoic acid forms a stable amide derivative.

Experimental Protocol: HPLC Method

1. Derivatization of (rac)-2-Aminomethyl-1-ethylpyrrolidine:

  • Reagents:

    • (rac)-2-Aminomethyl-1-ethylpyrrolidine

    • 4-Nitrobenzoic acid

    • A suitable coupling agent (e.g., DCC, EDC)

    • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Procedure:

    • Dissolve a known concentration of (rac)-2-Aminomethyl-1-ethylpyrrolidine in the anhydrous solvent.

    • Add an equimolar amount of 4-Nitrobenzoic acid and the coupling agent.

    • Allow the reaction to proceed at room temperature until completion (monitor by TLC or a suitable method).

    • Quench the reaction and work up to isolate the derivatized product.

    • Dissolve the dried derivative in the mobile phase for HPLC analysis.

2. HPLC Conditions:

The following table summarizes the optimized HPLC conditions for the chiral separation of the derivatized enantiomers.[2]

ParameterCondition
Column Chiralcel OD-H (250 x 4.6 mm)
Mobile Phase n-hexane:ethanol (98:2, v/v) with 0.2% Triethylamine
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 20 µL
Data Presentation

The performance of the HPLC method is characterized by the retention times (t_R), resolution (R_s), and selectivity factor (α). While specific retention times may vary slightly between systems, the elution order and separation quality are consistent.

EnantiomerExpected Elution Order
(R)-2-(N-(4-nitrobenzoyl)aminomethyl)-1-ethylpyrrolidineFirst eluting peak
(S)-2-(N-(4-nitrobenzoyl)aminomethyl)-1-ethylpyrrolidineSecond eluting peak

Note: The exact retention times and resolution should be determined experimentally.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Racemic Amine Sample Derivatization Derivatization with 4-Nitrobenzoic Acid Sample->Derivatization PreparedSample Derivatized Sample in Mobile Phase Derivatization->PreparedSample Injector Inject Sample PreparedSample->Injector Column Chiralcel OD-H Column Isocratic Elution Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Calculate Enantiomeric Purity Integration->Report

Caption: Workflow for chiral HPLC analysis of 2-Aminomethyl-1-ethylpyrrolidine.

Preparative Scale Resolution Methods

For obtaining larger quantities of the pure (S)-enantiomer, preparative techniques such as enzymatic resolution or diastereomeric salt crystallization are employed.

Enzymatic Resolution

This method utilizes the stereoselectivity of enzymes, such as lipases, to resolve the racemic mixture.

  • Principle: A lipase (B570770) (e.g., from Pseudomonas cepacia) selectively catalyzes the acylation of the (R)-enantiomer in the presence of an acyl donor (e.g., benzyl (B1604629) acetate).[1] The (S)-enantiomer remains unreacted.

  • Separation: The resulting N-acylated (R)-amide can be separated from the unreacted (S)-amine by distillation or chromatography.[1]

  • Protocol Outline:

    • Dissolve racemic 2-Aminomethyl-1-ethylpyrrolidine and benzyl acetate (B1210297) in a suitable organic solvent (e.g., acetonitrile).[1]

    • Add the lipase (e.g., Pseudomonas cepacia lipase).[1]

    • Stir the mixture at a controlled temperature for a specified time (e.g., 24 to 172 hours).[1]

    • Monitor the reaction for the desired degree of conversion (typically ~50%).

    • Isolate the unreacted (S)-amine by evaporating the solvent and purifying via vacuum distillation.[1]

Logical Relationship: Enzymatic Resolution

Enzymatic_Resolution Racemate Racemic (R/S)-Amine Lipase Lipase Enzyme Racemate->Lipase AcylDonor Acyl Donor (e.g., Benzyl Acetate) AcylDonor->Lipase Reaction Selective Acylation of (R)-Enantiomer Lipase->Reaction RAmide (R)-Amide Reaction->RAmide SAmine (S)-Amine (Unreacted) Reaction->SAmine Separation Separation (e.g., Distillation) RAmide->Separation SAmine->Separation

References

Application

Application of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 in Pharmacokinetic Studies

Application Note & Protocol Introduction In the realm of drug development and safety assessment, the accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities in biological matrices...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

In the realm of drug development and safety assessment, the accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities in biological matrices is paramount. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, rely on robust and precise bioanalytical methods. (2S)-2-Aminomethyl-1-ethylpyrrolidine is a known impurity of the antipsychotic drug Amisulpride.[1][] Its deuterated analog, (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, serves as an ideal internal standard (IS) for its quantification in biological samples during pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as this d5-labeled compound, is considered the gold standard in quantitative bioanalysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5]

The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[4] (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 co-elutes with the unlabeled analyte during chromatographic separation and exhibits similar ionization efficiency and extraction recovery.[4][5] However, it is distinguishable by its higher molecular weight in the mass spectrometer. This allows for the correction of variability that can be introduced during sample preparation and analysis, such as matrix effects (ion suppression or enhancement), leading to superior accuracy and precision in the final concentration determination.[3][6]

This document provides detailed application notes and protocols for the use of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 as an internal standard in pharmacokinetic studies of its corresponding non-labeled impurity.

Data Presentation

The use of a deuterated internal standard like (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 significantly improves the quality of bioanalytical data. The following tables illustrate the validation results for a hypothetical LC-MS/MS method for the quantification of (2S)-2-Aminomethyl-1-ethylpyrrolidine in human plasma, demonstrating the performance enhancements achieved by using its d5-labeled analog as an internal standard.

Table 1: Assay Precision and Accuracy

Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Lower Limit of Quantification (LLOQ)
0.50.4896.08.5
Low Quality Control (LQC)
1.51.55103.36.2
Medium Quality Control (MQC)
5051.2102.44.1
High Quality Control (HQC)
150147.598.33.5

Table 2: Matrix Effect and Recovery

Quality Control LevelAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Factor
LQC 85.286.10.99
HQC 87.588.01.01

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol outlines a common method for extracting the analyte and internal standard from a plasma matrix.

Materials:

  • Human plasma samples

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine standard solutions

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 internal standard working solution (e.g., 100 ng/mL in acetonitrile)

  • Acetonitrile (B52724) (LC-MS grade), acidified with 0.1% formic acid

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Methodology:

  • Thaw frozen plasma samples and standard solutions on ice.

  • Vortex each sample to ensure homogeneity.

  • Pipette 100 µL of each plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 internal standard working solution in acetonitrile to each tube.

  • Vortex the tubes vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a representative example for the quantification of (2S)-2-Aminomethyl-1-ethylpyrrolidine using its deuterated internal standard.

Instrumentation:

  • UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

MS/MS Conditions (Hypothetical MRM Transitions):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (2S)-2-Aminomethyl-1-ethylpyrrolidine: Q1: 129.2 m/z -> Q3: 84.1 m/z

    • (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5: Q1: 134.2 m/z -> Q3: 89.1 m/z

  • Collision Energy and other parameters: To be optimized for the specific instrument.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_solution IS Solution in ACN (300 µL) ((2S)-2-Aminomethyl-1-ethylpyrrolidine-d5) vortex1 Vortex (30s) is_solution->vortex1 centrifuge Centrifuge (12,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into UPLC/HPLC supernatant->lc_injection lc_column C18 Reversed-Phase Separation lc_injection->lc_column ms_detection Mass Spectrometry Detection (MRM Mode) lc_column->ms_detection data_processing Data Processing (Analyte/IS Peak Area Ratio) ms_detection->data_processing concentration Calculate Concentration data_processing->concentration

Caption: Experimental workflow for bioanalysis.

G cluster_pk Pharmacokinetic Study Logic dosing Administer Drug (Containing Analyte Impurity) sampling Collect Blood Samples (Time Points) dosing->sampling analysis Bioanalysis using d5-IS (LC-MS/MS) sampling->analysis pk_params Calculate PK Parameters (AUC, Cmax, T1/2) analysis->pk_params

Caption: Pharmacokinetic study workflow.

References

Method

Application Note: High-Throughput Analysis of Amisulpride Impurities Using (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of potential impurities in amisulpride (B195569) active pharmaceutical ingredients (APIs) and pharmaceutical formulations. The method employs (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, a stable isotope-labeled analog of a key amisulpride impurity, as an internal standard (IS) to ensure high accuracy and precision.[1][2][3] This approach is critical for quality control and regulatory compliance in drug development and manufacturing.

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent.[4] The control of impurities in the final drug product is a critical aspect of pharmaceutical quality control to ensure safety and efficacy. Regulatory bodies require stringent monitoring of impurities. The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, is the gold standard for quantitative mass spectrometry.[5] (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 serves as an ideal internal standard for the quantification of the corresponding non-deuterated impurity, "Amisulpride EP Impurity A", and can be used to monitor other related impurities.[1][6] This method provides a reliable tool for researchers, scientists, and drug development professionals involved in the quality control of amisulpride.

Principle of the Method

This method utilizes liquid chromatography (LC) to separate amisulpride and its impurities from the drug matrix. Detection and quantification are achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The stable isotope-labeled internal standard, (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, is added to all samples, calibrators, and quality controls at a known concentration. By comparing the peak area ratio of the target impurity to the internal standard, accurate quantification is achieved, compensating for variability in sample preparation, injection volume, and matrix effects.[5][7]

Experimental Protocols

Materials and Reagents
  • Amisulpride Reference Standard (CRS)

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine (Amisulpride Impurity A)

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Drug-free placebo formulation matrix

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Amisulpride Impurity A in methanol to a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the standard stock solution in 50:50 methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation
  • Accurately weigh and transfer a portion of the amisulpride API or powdered tablets equivalent to 10 mg of amisulpride into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent (50:50 methanol:water).

  • Sonicate for 15 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent.

  • Pipette 50 µL of the sample solution into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (100 ng/mL).

  • Add 900 µL of the diluent to achieve a final concentration within the calibration range.

  • Vortex the mixture for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
LC System High-Performance Liquid Chromatograph
Column C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Mass Spectrometer Triple Quadrupole with Electrospray Ionization (ESI)
Ionization Mode Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions See Table 1
Data Analysis and Method Validation

The concentration of the impurity is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression model. The method should be fully validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: MRM Transitions for Amisulpride Impurity A and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Amisulpride Impurity A129.284.110015
(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 (IS)134.289.110015

Table 2: Method Validation Summary

ParameterResult
Linearity (ng/mL) 1 - 1000
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%) < 5%
Limit of Detection (LOD) (ng/mL) 0.3
Limit of Quantification (LOQ) (ng/mL) 1.0
Matrix Effect Minimal (95% - 105%)
Recovery > 90%

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh API or Tablet Powder dissolve Dissolve in Diluent & Sonicate weigh->dissolve spike Spike with Internal Standard (d5) dissolve->spike dilute Dilute to Final Concentration spike->dilute vortex Vortex dilute->vortex transfer Transfer to Autosampler Vial vortex->transfer lc LC Separation (C18 Column) transfer->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratios (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Impurity Concentration curve->quantify

Caption: Experimental workflow for amisulpride impurity analysis.

Principle cluster_sample Sample cluster_process Analytical Process cluster_detection MS Detection cluster_result Result analyte Impurity A (Unknown Amount) prep Sample Prep (Potential Loss) analyte->prep is Impurity A-d5 (IS) (Known Amount) is->prep injection LC Injection (Volume Variation) prep->injection ionization MS Ionization (Matrix Effects) injection->ionization analyte_signal Analyte Signal (Variable) ionization->analyte_signal is_signal IS Signal (Variable) ionization->is_signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_signal->ratio quant Accurate Quantification ratio->quant

Caption: Principle of internal standard correction in LC-MS/MS.

References

Application

Application Notes and Protocols for Asymmetric Synthesis Using (2S)-2-Aminomethyl-1-ethylpyrrolidine as a Ligand

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and representative data for the use of (2S)-2-aminomethyl-1-ethylpyrrolidine as an organocatalyst in key...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and representative data for the use of (2S)-2-aminomethyl-1-ethylpyrrolidine as an organocatalyst in key asymmetric transformations. While direct literature on the catalytic use of this specific ligand is limited, the protocols and data presented here are based on established methodologies for closely related and structurally similar proline-based organocatalysts.[][2][3] These notes serve as a comprehensive starting point for researchers looking to employ this catalyst in their synthetic endeavors.

Application: Asymmetric Aldol (B89426) Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that enables the enantioselective synthesis of β-hydroxy carbonyl compounds, which are valuable chiral building blocks in pharmaceutical synthesis. (2S)-2-Aminomethyl-1-ethylpyrrolidine is anticipated to be an effective catalyst for this transformation, proceeding through a proline-type enamine mechanism.[3][4]

Proposed Catalytic Cycle

The catalytic cycle for the proline-catalyzed aldol reaction involves the formation of an enamine intermediate between the ketone and the secondary amine of the catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

G Proposed Catalytic Cycle for Asymmetric Aldol Reaction A Ketone + Catalyst B Enamine Intermediate A->B - H2O C Aldehyde Addition B->C + Aldehyde D Iminium Intermediate C->D E Hydrolysis D->E + H2O F Aldol Product + Catalyst E->F F->A Catalyst Regeneration

Caption: Proposed catalytic cycle for the aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone (B45756) with 4-Nitrobenzaldehyde (B150856)

This protocol is adapted from established procedures for proline-catalyzed aldol reactions.[5][6]

Materials:

Procedure:

  • To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (4.0 mL) is added cyclohexanone (5.0 mmol, 5 equivalents).

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine (0.2 mmol, 20 mol%) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.

  • The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee%) can be determined by chiral HPLC analysis.

Representative Data for Aldol Reactions

The following table summarizes representative data for asymmetric aldol reactions catalyzed by proline and its derivatives, which can be used as a benchmark for reactions using (2S)-2-aminomethyl-1-ethylpyrrolidine.

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee% (anti)
14-NitrobenzaldehydeCyclohexanone20DMSO249595:5>99
24-ChlorobenzaldehydeCyclohexanone20DMSO488893:798
3BenzaldehydeCyclohexanone30DMF727590:1096
44-NitrobenzaldehydeAcetone30DMSO4865-94

Application: Asymmetric Michael Addition

The asymmetric Michael addition is a crucial method for the enantioselective formation of carbon-carbon bonds in a 1,4-conjugate addition fashion. Pyrrolidine-based catalysts are well-known to promote the addition of ketones and aldehydes to nitroalkenes, yielding synthetically valuable γ-nitro carbonyl compounds.[7][8]

General Experimental Workflow

The general workflow for a catalytic asymmetric reaction involves careful setup, monitoring, workup, and analysis to ensure reproducibility and accurate determination of the reaction's success.

G General Experimental Workflow for Asymmetric Catalysis A Reagent Preparation (Substrates, Catalyst, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (TLC, GC, or LC-MS) B->C D Reaction Quench C->D E Aqueous Workup (Extraction, Washing) D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H I Stereoselectivity Analysis (Chiral HPLC/GC, dr by NMR) G->I

Caption: General experimental workflow for asymmetric catalysis.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is based on well-established procedures for similar pyrrolidine-based organocatalysts.[9][10]

Materials:

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine (Catalyst)

  • Benzoic Acid (Co-catalyst)

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • Toluene (B28343), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a vial charged with trans-β-nitrostyrene (0.5 mmol) and benzoic acid (0.05 mmol, 10 mol%) is added anhydrous toluene (1.0 mL).

  • Cyclohexanone (2.0 mmol, 4 equivalents) is added to the mixture.

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine (0.05 mmol, 10 mol%) is then added.

  • The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.

  • The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee%) can be determined by chiral HPLC analysis.

Representative Data for Michael Additions

The following table presents typical results for the asymmetric Michael addition of ketones to nitroalkenes using pyrrolidine-based catalysts.

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee% (syn)
1Cyclohexanoneβ-Nitrostyrene10Toluene249895:599
2Cyclopentanoneβ-Nitrostyrene10Toluene249590:1097
3Cyclohexanone4-Chloro-β-nitrostyrene15CH₂Cl₂3692>99:198
4Acetoneβ-Nitrostyrene20neat7250-85

Concluding Remarks

(2S)-2-Aminomethyl-1-ethylpyrrolidine is a readily available chiral ligand that holds significant promise as an organocatalyst for key asymmetric transformations, including aldol and Michael additions. The protocols provided herein, derived from well-established methodologies for analogous catalysts, offer a robust starting point for researchers. Optimization of reaction parameters such as solvent, temperature, catalyst loading, and additives is recommended to achieve the best results for specific substrates. The versatility and expected high stereocontrol of this catalyst make it a valuable tool for the synthesis of complex chiral molecules in academic and industrial research.

References

Method

Application Notes and Protocols for (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals Introduction (2S)-2-Aminomethyl-1-ethylpyrrolidine is a chiral synthetic intermediate used in the manufacturing of various pharmaceuticals.[1][2][3][4] Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-Aminomethyl-1-ethylpyrrolidine is a chiral synthetic intermediate used in the manufacturing of various pharmaceuticals.[1][2][3][4] Its structure is notably a fragment of or an impurity in psychoactive compounds such as amisulpride (B195569) and bears resemblance to synaptic vesicle protein 2A (SV2A) ligands like Levetiracetam.[2][5] While direct research applications of (2S)-2-Aminomethyl-1-ethylpyrrolidine as a standalone neuropharmacological agent are not widely documented, its deuterated isotopologue, (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, serves as a critical tool in modern neuroscience research.

The incorporation of five deuterium (B1214612) atoms provides a stable, heavier isotope of the parent molecule. This mass shift, without significantly altering the compound's chemical properties, makes it an ideal internal standard for quantitative mass spectrometry-based assays. Deuteration can also subtly alter metabolic pathways, potentially leading to a different pharmacokinetic profile, which is a key consideration in drug development.[6]

These application notes provide an overview of the potential uses of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 in neuroscience research, with detailed protocols for its application as an internal standard in pharmacokinetic studies and as a tool in competitive binding assays.

Application 1: Internal Standard for Pharmacokinetic Studies

One of the primary applications of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is as an internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices such as plasma, cerebrospinal fluid (CSF), and brain tissue homogenates. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.

Experimental Protocol: Quantification of (2S)-2-Aminomethyl-1-ethylpyrrolidine in Rat Plasma using LC-MS/MS

This protocol describes a method for the validation and use of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 as an internal standard to quantify (2S)-2-Aminomethyl-1-ethylpyrrolidine in rat plasma following intravenous administration.

1. Materials and Reagents:

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine (Analyte)

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 (Internal Standard, IS)

  • Blank rat plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • 96-well protein precipitation plates

2. Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.

  • Prepare serial dilutions of the analyte stock solution in 50:50 ACN:water to create calibration standards (e.g., 1-1000 ng/mL).

  • Prepare a working solution of the IS at 100 ng/mL in 50:50 ACN:water.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 150 µL of the IS working solution in ACN.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 129.2 m/z -> Q3: 70.1 m/z

    • IS (d5): Q1: 134.2 m/z -> Q3: 75.1 m/z

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the curve.

  • Quantify unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Hypothetical Pharmacokinetic Parameters
ParameterUnitValue
Cmax (Maximum Concentration)ng/mL850
Tmax (Time to Cmax)h0.25
AUC (Area Under the Curve)ng*h/mL1200
t1/2 (Half-life)h2.5
CL (Clearance)mL/h/kg150
Vd (Volume of Distribution)L/kg0.5

Caption: Hypothetical pharmacokinetic parameters of (2S)-2-Aminomethyl-1-ethylpyrrolidine in rats following a 1 mg/kg IV dose.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in ACN (150 µL) plasma->add_is vortex Vortex & Centrifuge add_is->vortex supernatant Transfer Supernatant vortex->supernatant lc HPLC Separation supernatant->lc ms Mass Spectrometry (MRM) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve integrate->curve quantify Quantification curve->quantify

Caption: Workflow for bioanalytical sample processing and analysis.

Application 2: Tool for In Vitro Receptor Binding and Target Engagement Studies

Given the structural similarity of (2S)-2-Aminomethyl-1-ethylpyrrolidine to SV2A ligands, its deuterated form can be utilized in competitive binding assays. In this context, the deuterated compound could serve as a "cold" (non-radiolabeled) competitor to assess the binding affinity of other test compounds for a specific target.

Experimental Protocol: Competitive Radioligand Binding Assay for SV2A

This protocol describes a hypothetical competitive binding assay to determine the affinity of a test compound for the SV2A receptor using a radiolabeled ligand and (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 as a reference competitor.

1. Materials and Reagents:

  • Synaptic membranes prepared from rat brain tissue (rich in SV2A)

  • [³H]-Levetiracetam (Radioligand)

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 (Reference Compound)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and vials

  • 96-well filter plates (GF/B)

2. Assay Procedure:

  • In a 96-well plate, combine:

    • 50 µL of binding buffer

    • 25 µL of [³H]-Levetiracetam (at a final concentration near its Kd)

    • 25 µL of either buffer (for total binding), a high concentration of a known SV2A ligand (e.g., 10 µM Levetiracetam for non-specific binding), or varying concentrations of the test compound or (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.

    • 100 µL of synaptic membrane preparation (e.g., 100 µg protein).

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Binding Affinity Data
CompoundIC50 (nM)Ki (nM)
Levetiracetam15075
(2S)-2-Aminomethyl-1-ethylpyrrolidine50002500
(2S)-2-Aminomethyl-1-ethylpyrrolidine-d551002550
Test Compound X800400

Caption: Hypothetical binding affinities of various compounds for the SV2A receptor.

Signaling Pathway Diagram

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron SV2A SV2A Vesicle Synaptic Vesicle SV2A->Vesicle Regulates Priming/ Fusion NT_release Neurotransmitter Release Vesicle->NT_release Ca_channel Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Opens Ca_ion->Vesicle Triggers Fusion Receptor Postsynaptic Receptor NT_release->Receptor Signal Signal Transduction Receptor->Signal AP Action Potential AP->Ca_channel Depolarization Ligand (2S)-2-Aminomethyl-1- ethylpyrrolidine-d5 (or Levetiracetam) Ligand->SV2A Binds & Modulates

Caption: Putative mechanism of SV2A modulation by related ligands.

Conclusion

While (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 may not be a primary therapeutic agent, its role as a research tool is invaluable. Its use as a stable isotope-labeled internal standard ensures the reliability and accuracy of pharmacokinetic and metabolic studies of its non-deuterated analog. Furthermore, its application in in vitro assays provides a means to probe the structure-activity relationships of novel compounds targeting synaptic proteins. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their neuroscience drug discovery and development efforts.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5. F...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5?

A1: Impurities can be broadly categorized into isotopic and chemical impurities.

  • Isotopic Impurities: These are molecules with incorrect deuterium (B1214612) incorporation. The most common are under-deuterated species (d0 to d4), which arise from incomplete reaction with the deuterated reagent or from protonated impurities in the starting materials or solvents. Over-deuteration is less common but can occur under harsh conditions.

  • Chemical Impurities: These include unreacted starting materials like (S)-2-Aminomethylpyrrolidine, residual reagents such as the reducing agent, and by-products from side reactions. A common side reaction is the formation of over-alkylated products where the primary amine of the product reacts further.

  • Enantiomeric Impurities: The presence of the undesired (R)-enantiomer can be an issue if the chiral purity of the starting material is compromised or if racemization occurs, though the latter is unlikely under typical reductive amination conditions.

Q2: My mass spectrometry results show a distribution of isotopic masses (d0-d5). Is this normal?

A2: Yes, it is normal to see a distribution of isotopologues in the final product.[1] The goal is to maximize the abundance of the desired d5 species. The isotopic purity of the deuterated starting material (e.g., acetaldehyde-d4 (B137916) or ethyl-d5 iodide) is a primary determinant of the final product's isotopic distribution. A high-resolution mass spectrometer (HRMS) is essential for accurately quantifying the relative abundance of each isotopologue.[2]

Q3: How can I minimize the formation of the under-deuterated d4 impurity?

A3: The d4 impurity, where one deuterium is missing, is often a significant isotopic impurity. To minimize its formation:

  • Ensure High Purity of Deuterated Reagents: Use acetaldehyde-d4 or ethyl-d5 iodide with the highest available isotopic purity.

  • Use Anhydrous Conditions: Traces of water in the reaction can act as a proton source, leading to the formation of the d4 species. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Control Reaction Stoichiometry: Use a slight excess of the deuterated reagent to drive the reaction to completion.

Q4: I am observing a significant amount of unreacted (S)-2-Aminomethylpyrrolidine. What could be the cause?

A4: Incomplete conversion can be due to several factors:

  • Inefficient Imine Formation: In a reductive amination, the formation of the imine intermediate is crucial. This step is often pH-sensitive and may require mild acidic conditions to proceed efficiently.[3]

  • Inactive Reducing Agent: The reducing agent (e.g., sodium triacetoxyborohydride) may have degraded due to improper storage. Use a fresh batch of the reagent.

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Q5: What is the best method to purify the final product?

A5: Purification can typically be achieved by flash column chromatography on silica (B1680970) gel. Due to the basic nature of the amine, it is often advantageous to treat the silica gel with a small percentage of a base like triethylamine (B128534) in the eluent to prevent streaking and improve recovery. Distillation under reduced pressure can also be an effective purification method.

Data Presentation

Table 1: Typical Isotopic Distribution of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

This table illustrates a representative isotopic distribution as determined by High-Resolution Mass Spectrometry (HRMS). The values are for illustrative purposes and will vary based on the specific reaction conditions and purity of reagents.

IsotopologueMass Shift (amu)Typical Relative Abundance (%)
d0 (Unlabeled)+0< 0.5
d1+1< 1.0
d2+2< 1.5
d3+3< 2.0
d4+45 - 10
d5 (Target) +5 > 85

Table 2: Common Chemical Impurities and Suggested Action Limits

Impurity NameStructureTypical SourceSuggested Action Limit (by HPLC/GC)
(S)-2-AminomethylpyrrolidineStarting MaterialIncomplete Reaction≤ 0.5%
Over-alkylated By-productSide ProductFurther reaction of the product's primary amine≤ 1.0%
Residual Solvents-Reaction/PurificationAs per ICH guidelines

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action Expected Outcome
High d0-d3 content in MS Impure deuterated starting material.Source a new batch of deuterated reagent with higher isotopic purity.Increased relative abundance of the d5 isotopologue.
High d4 content in MS Presence of water in the reaction.Use anhydrous solvents and oven-dried glassware.Reduction in the d4 peak intensity in the mass spectrum.
Low overall yield Inefficient reduction or imine formation.Add a catalytic amount of acetic acid. Use a fresh batch of reducing agent.Increased product yield and reduced starting material.
Presence of over-alkylated by-product Excess starting amine relative to the aldehyde, or prolonged reaction times.Adjust stoichiometry to use a slight excess of the deuterated aldehyde. Monitor reaction to avoid excessive reaction time.Decrease in the over-alkylated impurity peak in HPLC/GC.
Poor peak shape in chromatography Interaction of the basic amine with acidic silica gel.Add 0.5-1% triethylamine to the eluent system.Symmetrical and sharp peaks during chromatographic purification.

Mandatory Visualizations

G Synthetic Workflow for (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 cluster_0 Reductive Amination cluster_1 Work-up & Purification start (S)-2-Aminomethylpyrrolidine reaction Stir at Room Temperature start->reaction reagent1 Acetaldehyde-d4 (CD3CDO) reagent1->reaction reagent2 Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)3) reagent2->reaction solvent Dichloromethane (B109758) (DCM) solvent->reaction workup Aqueous Work-up reaction->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product (2S)-2-Aminomethyl-1- ethylpyrrolidine-d5 purification->product

Caption: Synthetic workflow for (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.

G Troubleshooting Impurities in Synthesis cluster_isotopic Isotopic Impurity Troubleshooting cluster_chemical Chemical Impurity Troubleshooting cluster_chiral Chiral Impurity Troubleshooting start Analyze Final Product (LC-MS, NMR, Chiral HPLC) impurity_type Predominant Impurity Type? start->impurity_type isotopic Isotopic (d0-d4) impurity_type->isotopic Mass Spectrum chemical Chemical (Starting Material, By-product) impurity_type->chemical HPLC / NMR chiral Chiral (R-enantiomer) impurity_type->chiral Chiral HPLC check_reagent Check isotopic purity of deuterated reagent isotopic->check_reagent check_reductant Verify activity of reducing agent chemical->check_reductant check_sm_purity Verify enantiomeric purity of starting material chiral->check_sm_purity check_conditions Ensure anhydrous reaction conditions check_reagent->check_conditions If reagent is pure check_stoichiometry Optimize stoichiometry and reaction time check_reductant->check_stoichiometry If reductant is active

Caption: A decision tree for troubleshooting synthesis impurities.

Experimental Protocols

Protocol 1: Synthesis of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 via Reductive Amination

Materials:

  • (S)-2-Aminomethylpyrrolidine (1.0 g, 10 mmol)

  • Acetaldehyde-d4 (CD3CDO) (0.53 g, 11 mmol, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (2.54 g, 12 mmol, 1.2 eq)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Acetic Acid (catalytic, ~0.05 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To an oven-dried 100 mL round-bottom flask under an inert atmosphere (N2 or Ar), add (S)-2-Aminomethylpyrrolidine (1.0 g, 10 mmol) and anhydrous DCM (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetaldehyde-d4 (0.53 g, 11 mmol) dropwise, followed by the addition of a catalytic amount of acetic acid.

  • Stir the mixture at 0 °C for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Triethylamine (TEA)

Procedure:

  • Prepare a slurry of silica gel in DCM and pack a column.

  • Equilibrate the column with the starting eluent (e.g., 98:2:0.5 DCM/MeOH/TEA).

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH), containing 0.5% triethylamine throughout.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to obtain the purified (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.

Protocol 3: Isotopic Purity Analysis by HRMS

Objective: To determine the relative abundance of each deuterated species (d0-d5). Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.[4]

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified product in methanol at 1 mg/mL. Dilute this solution to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the compound of interest.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Mode: Positive electrospray ionization (ESI+).

    • Acquisition: Full scan mode over a relevant m/z range (e.g., 100-200 amu) with high resolution (>10,000).

  • Data Analysis:

    • Identify the [M+H]+ ion cluster for the product. The theoretical m/z values are: d0=129.14, d1=130.15, d2=131.15, d3=132.16, d4=133.17, d5=134.17.

    • Extract the ion chromatograms for each isotopic species.

    • Integrate the peak areas for each extracted ion chromatogram to calculate the relative percentage of each isotopologue.[4]

References

Optimization

Technical Support Center: Stability of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 in Solution

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5. The following sections offer troublesho...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to assess the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 in common laboratory solvents?

A1: Currently, there is no publicly available stability data for (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 in solution[1]. As a deuterated amine, its stability can be influenced by factors such as the solvent, pH, temperature, and exposure to light and air. For its non-deuterated analog, it is known to be a flammable liquid and should be stored under appropriate conditions[2]. It is recommended to perform a stability study under your specific experimental conditions.

Q2: How does deuteration affect the stability of the molecule compared to its non-deuterated analog?

A2: Deuteration can potentially influence the metabolic and pharmacokinetic profiles of a drug and may enhance chiral stability.[3][4] The replacement of hydrogen with deuterium (B1214612) can lead to a primary kinetic isotope effect, which may slow down certain degradation reactions.[3][5] However, the overall impact on stability in a specific solution is compound-dependent and should be determined experimentally.

Q3: What are the potential degradation pathways for (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5?

A3: While specific degradation pathways for the d5 variant have not been documented, similar aminopyrrolidine structures can be susceptible to oxidation and reactions with strong acids or bases. Forced degradation studies, which intentionally stress the molecule, are instrumental in identifying potential degradation products and pathways.[6][7][8]

Q4: What are the recommended storage conditions for solutions of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5?

A4: Although specific data is unavailable for the deuterated compound, general recommendations for similar amines suggest storing solutions at low temperatures (e.g., 2-8°C or -20°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The non-deuterated form is listed with a flash point of 56°C, indicating it is a flammable liquid.[2] A safety data sheet for a similar compound suggests keeping the container tightly closed and in a dry, well-ventilated place[9].

Q5: Can I use standard analytical methods like HPLC or LC-MS to assess the stability of this deuterated compound?

A5: Yes, HPLC and LC-MS are common techniques for stability testing.[10][11] However, it's important to be aware of the chromatographic deuterium effect (CDE), where deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts.[10] Method development should confirm that the analyte and any potential degradants are well-separated.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound over time in solution Degradation due to pH, temperature, light, or oxidation.Conduct a forced degradation study to identify the cause. Adjust storage conditions (e.g., buffer pH, lower temperature, protect from light, use inert gas).
Appearance of unexpected peaks in chromatogram Formation of degradation products.Perform peak identification using mass spectrometry (MS). Compare with stressed samples from a forced degradation study.
Inconsistent analytical results Variability in sample handling or analytical method. The use of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis by LC-MS/MS.Ensure consistent sample preparation and storage. Validate the analytical method for reproducibility. Use a suitable internal standard.
Shift in chromatographic retention time Chromatographic deuterium effect (CDE) or column degradation.Co-inject with a non-deuterated standard to check for CDE.[10] Condition or replace the analytical column.

Experimental Protocols

Protocol: Forced Degradation Study for (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

This protocol outlines a general procedure for conducting a forced degradation study to determine the intrinsic stability of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.[6][12][13]

1. Materials and Reagents:

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers (e.g., phosphate, acetate)

  • Class A volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Stock Solution Preparation:

  • Prepare a stock solution of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

5. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize any significant degradation products using MS data.

Data Presentation

Table 1: Example Summary of Forced Degradation Study Results

Stress Condition Incubation Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation Number of Degradants
0.1 M HCl, 60°C24100.085.214.82
0.1 M NaOH, 60°C24100.092.57.51
3% H₂O₂, RT24100.068.331.73
60°C24100.098.11.90
Photolytic (UV/Vis)24100.095.64.41
Control, RT24100.099.80.20

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (60°C) stock->thermal Expose to stress photo Photolytic (UV/Vis Light) stock->photo Expose to stress sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc_ms HPLC/LC-MS Analysis neutralize->hplc_ms data_analysis Calculate % Degradation hplc_ms->data_analysis id_degradants Identify Degradants data_analysis->id_degradants degradation_pathway cluster_products Potential Degradation Products parent (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 oxidized Oxidized Product (e.g., N-oxide) parent->oxidized Oxidative Stress (e.g., H2O2) hydrolyzed Ring-Opened Product parent->hydrolyzed Acid/Base Hydrolysis de_ethylated De-ethylated Product parent->de_ethylated Thermal/Photolytic Stress

References

Troubleshooting

Technical Support Center: Addressing Matrix Effects with (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 in LC-MS/MS

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 as...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS and how do they impact analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[3] Common culprits in complex biological matrices include salts, lipids, and proteins.[1]

Q2: How does (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, as a deuterated internal standard, help mitigate matrix effects?

A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte of interest, they co-elute and experience similar ionization suppression or enhancement.[1][4] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes them to elute into regions with differing degrees of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.[1]

Q4: What are some common causes of matrix effects beyond endogenous components?

A4: Matrix effects can also be introduced by exogenous materials. These can include polymers from different brands of plastic tubes used for sample processing and storage, as well as anticoagulants like lithium heparin.[2]

Troubleshooting Guides

Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Possible Cause Troubleshooting Steps
Differential Matrix Effects The analyte and (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 are not experiencing the same degree of ion suppression or enhancement. This can happen if they do not perfectly co-elute. Optimize the chromatographic method to ensure co-elution. This may involve adjusting the mobile phase composition, gradient profile, or column temperature.
Internal Standard Purity The deuterated internal standard may contain unlabeled analyte as an impurity, leading to an artificially inflated analyte signal. Assess the contribution of the internal standard to the analyte signal by injecting a blank matrix sample spiked only with the internal standard.
Column Degradation Loss of stationary phase or column contamination can affect the separation of the analyte and internal standard.[1] Replace the analytical column and implement a column washing protocol.[1]
Issue 2: Analyte and (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 Do Not Co-elute
Possible Cause Troubleshooting Steps
Isotope Effect The deuterium (B1214612) atoms in (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 can slightly alter its retention behavior compared to the unlabeled analyte. Adjust the chromatographic conditions (e.g., mobile phase composition, gradient, temperature) to improve co-elution.
Suboptimal Chromatography The chosen column or mobile phase may not be ideal for the separation of these chiral amines. Experiment with different column chemistries (e.g., HILIC for polar compounds) or mobile phase additives.
Issue 3: Unexpectedly High or Low Analyte Concentrations
Possible Cause Troubleshooting Steps
Significant Ion Suppression/Enhancement The matrix is heavily influencing the ionization of both the analyte and the internal standard. Enhance sample preparation to remove more matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[5]
Incorrect Internal Standard Concentration An error in the preparation of the internal standard working solution will lead to systematic errors in quantification. Carefully reprepare the internal standard solution and verify its concentration.
Carryover Residual analyte or internal standard from a high-concentration sample can be carried over to the next injection, affecting the results of a low-concentration sample. Optimize the autosampler wash procedure and inject blank samples after high-concentration samples to check for carryover.

Experimental Protocols

Disclaimer: The following protocols are based on established methodologies for similar compounds and should be adapted and validated for your specific application.

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

1. Sample Preparation:

  • Set A (Neat Solution): Prepare a solution of the analyte and (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 in a clean solvent (e.g., 50% methanol) at a known concentration.

  • Set B (Post-Spiked Matrix): Extract at least six different lots of the blank biological matrix (e.g., human plasma). After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentration as Set A.

  • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentration as Set A. This set is used to determine recovery.

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using the developed LC-MS/MS method.

3. Data Calculation:

  • Matrix Effect (ME %):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

  • Recovery (RE %):

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Table 1: Hypothetical Matrix Effect Evaluation Data

Sample SetAnalyte Peak AreaIS Peak AreaMatrix Effect (Analyte)Matrix Effect (IS)
Set A (Neat) 1,500,0001,600,000--
Set B (Post-Spiked) 1,125,0001,280,00075% (Suppression)80% (Suppression)
Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol is a general guideline for the analysis of a target analyte using (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 as an internal standard in human plasma.[3]

1. Materials and Reagents:

2. Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and IS in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50% methanol to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50% methanol.

3. Sample Preparation (Protein Precipitation):

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 10 µL of the IS working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

Table 2: Example LC Gradient Program

Time (min)%B
0.05
0.55
2.095
2.595
2.65
4.05

Table 3: Example Mass Spectrometry Parameters

ParameterValue
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions Analyte and IS specific transitions to be optimized

Visualizations

MatrixEffectWorkflow start Start: Inconsistent Analyte/IS Ratio check_coelution Check Analyte/IS Chromatographic Co-elution start->check_coelution coelution_ok Co-elution is Good check_coelution->coelution_ok optimize_lc Optimize LC Method: - Gradient - Mobile Phase - Temperature coelution_ok->optimize_lc No evaluate_me Evaluate Matrix Effect (Post-Spike vs. Neat) coelution_ok->evaluate_me Yes reassess_coelution Re-assess Co-elution optimize_lc->reassess_coelution reassess_coelution->check_coelution me_ok Matrix Effect is Consistent? evaluate_me->me_ok improve_cleanup Improve Sample Cleanup: - SPE - LLE me_ok->improve_cleanup No check_is_purity Check IS Purity: - Inject IS in Blank Matrix - Monitor Analyte Transition me_ok->check_is_purity Yes reassess_me Re-assess Matrix Effect improve_cleanup->reassess_me reassess_me->evaluate_me is_pure IS is Pure? check_is_purity->is_pure replace_is Source New Internal Standard is_pure->replace_is No end End: Consistent Analyte/IS Ratio is_pure->end Yes

Caption: Troubleshooting workflow for inconsistent analyte/IS ratios.

MatrixEffectAssessment cluster_A Set A: Neat Solution cluster_B Set B: Post-Spiked Matrix cluster_C Set C: Pre-Spiked Matrix A Analyte + IS in Clean Solvent analysis LC-MS/MS Analysis A->analysis B1 Extract Blank Matrix B2 Spike with Analyte + IS B1->B2 B2->analysis C1 Spike Blank Matrix with Analyte + IS C2 Extract Spiked Matrix C1->C2 C2->analysis calc_me Calculate Matrix Effect (B vs. A) analysis->calc_me calc_re Calculate Recovery (C vs. B) analysis->calc_re

Caption: Experimental workflow for matrix effect assessment.

References

Optimization

Technical Support Center: Optimizing Chiral HPLC Separation of 2-Aminomethyl-1-ethylpyrrolidine

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral HPLC separation of 2-aminome...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral HPLC separation of 2-aminomethyl-1-ethylpyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the direct chiral separation of 2-aminomethyl-1-ethylpyrrolidine?

A1: 2-aminomethyl-1-ethylpyrrolidine is a small, polar, and flexible molecule with a primary amine group. These characteristics can lead to weak interactions with many common chiral stationary phases (CSPs), resulting in poor peak shape and low enantioselectivity. The primary amine can cause strong, non-enantioselective interactions with the stationary phase, leading to peak tailing. To overcome this, pre-column derivatization or the use of specific mobile phase additives is often necessary.[1]

Q2: What are the recommended starting points for column and mobile phase selection?

A2: Polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose, are widely used for their broad enantioselectivity and are a good starting point.[2] Specifically, Chiralcel OD-H and Chiralpak AD-H columns have shown success.[1][3] For the mobile phase, a normal-phase system consisting of n-hexane with an alcohol modifier (e.g., ethanol (B145695) or isopropanol) is typically recommended.[1][2] The addition of a small amount of a basic additive, like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), is crucial to improve peak shape and reduce retention time for this basic analyte.[1][3]

Q3: Is pre-column derivatization necessary for this separation?

A3: While not always mandatory, pre-column derivatization can significantly improve the chances of achieving a successful chiral separation.[1] Derivatizing the primary amine with a chromophore-containing reagent (like 4-nitrobenzoic acid) can enhance detection sensitivity and introduce additional interaction sites (e.g., π-π interactions, hydrogen bonding) with the chiral stationary phase, leading to better resolution.[1][4]

Q4: How does temperature affect the separation?

A4: Temperature influences the thermodynamics of the chiral recognition process. Generally, lower temperatures can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can lead to better resolution. However, this may also increase analysis time and backpressure. It is an important parameter to optimize, with a typical starting point being 25 °C.[1][2]

Troubleshooting Guide

Issue 1: No separation or poor resolution of enantiomers.

This is a common issue when starting method development for a new chiral compound.

  • Logical Troubleshooting Workflow

    G start Start: Poor or No Resolution check_column Is the column appropriate? (e.g., Chiralcel OD-H, Chiralpak AD-H) start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes consider_derivatization Consider pre-column derivatization check_column->consider_derivatization No/Unsure check_additive Is a basic additive (TEA/DEA) included? check_mobile_phase->check_additive Yes optimize_modifier Adjust alcohol modifier percentage (e.g., Ethanol, IPA) check_mobile_phase->optimize_modifier No check_additive->optimize_modifier No optimize_temp Lower the column temperature (e.g., from 25°C to 15°C) check_additive->optimize_temp Yes optimize_modifier->check_additive optimize_temp->consider_derivatization Still no improvement success Resolution Achieved optimize_temp->success Improved consider_derivatization->success

    Caption: A decision tree for troubleshooting poor chiral resolution.

  • Possible Causes & Solutions:

    • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is the most critical factor.[5]

      • Solution: Screen different types of polysaccharide-based columns (amylose vs. cellulose). Chiralcel OD-H and Chiralpak AD-H are documented to be effective for this or similar compounds.[1][3]

    • Incorrect Mobile Phase Composition: The ratio of hexane (B92381) to alcohol modifier drastically affects retention and selectivity.

      • Solution: Systematically vary the percentage of the alcohol modifier (e.g., ethanol, isopropanol). Start with a higher percentage (e.g., 20%) and gradually decrease it to increase retention and potentially improve resolution.[6]

    • Missing or Incorrect Additive: For basic amines like 2-aminomethyl-1-ethylpyrrolidine, a basic additive is essential to prevent strong, non-enantioselective interactions with the CSP.

      • Solution: Add 0.1-0.2% of triethylamine (TEA) or diethylamine (DEA) to the mobile phase.[1][3] This will improve peak shape and often enhances resolution.

    • Suboptimal Temperature: Higher temperatures can decrease interaction strength, leading to loss of resolution.

      • Solution: Decrease the column temperature in increments (e.g., 5 °C). Start at 25 °C and try running at 20 °C or 15 °C.[1]

Issue 2: Poor peak shape (tailing, fronting, or broad peaks).
  • Possible Causes & Solutions:

    • Secondary Interactions: The primary amine group can interact strongly with residual silanols on the silica (B1680970) support of the CSP.

      • Solution: Ensure a basic modifier like TEA or DEA is present in the mobile phase at an appropriate concentration (0.1-0.2%).[1][3] This additive competes for active sites on the stationary phase, improving peak symmetry.

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad or fronting peaks.

      • Solution: Reduce the sample concentration or injection volume. Prepare a dilution series to find the optimal sample load.

    • Column Contamination or Degradation: Accumulation of contaminants or stripping of the chiral selector can degrade performance.

      • Solution: Flush the column with a strong, compatible solvent like isopropanol (B130326) or ethanol (for immobilized columns, stronger solvents like THF or DMF may be used, but always check the column manual).[7] If performance is not restored, the column may need to be replaced.

Issue 3: High backpressure.
  • Possible Causes & Solutions:

    • System Blockage: A common cause is a blocked frit in the column or elsewhere in the system.

      • Solution: Reverse-flush the column (only if permitted by the manufacturer) at a low flow rate to dislodge particulates from the inlet frit.[7] If this doesn't work, the frit may need to be replaced.

    • Sample Precipitation: The sample may not be fully soluble in the mobile phase.

      • Solution: Ensure the sample is dissolved in the mobile phase or a solvent that is miscible with the mobile phase.[2] Filter all samples through a 0.45 µm syringe filter before injection.[2]

    • Low Temperature: Lowering the temperature increases the viscosity of the mobile phase, leading to higher pressure.

      • Solution: If the pressure is too high at the desired low temperature, consider using a wider internal diameter column or reducing the flow rate.

Experimental Protocols & Data

Method 1: Direct Separation (without derivatization)

This method is adapted from a patent for the resolution of 2-(aminomethyl)-1-ethylpyrrolidine.[3]

  • Protocol:

    • System Preparation: Equilibrate a Chiralpak AD-H (250 x 4.6 mm) column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]

    • Sample Preparation: Dissolve the racemic 2-aminomethyl-1-ethylpyrrolidine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[2]

    • HPLC Conditions:

      • Mobile Phase: n-hexane / absolute ethanol / diethylamine (80:20:0.75, v/v/v)

      • Flow Rate: 1.0 mL/min

      • Temperature: Ambient (e.g., 25 °C)

      • Detection: UV at 220 nm

      • Injection Volume: 20 µL

Method 2: Separation via Pre-column Derivatization

This method is based on a published research article and provides excellent resolution.[1]

  • Derivatization Protocol:

    • React (rac)-2-(aminomethyl)-1-ethylpyrrolidine with 4-nitrobenzoic acid to form the corresponding amide derivative.[1] (Note: The specific reaction conditions such as solvent, temperature, and stoichiometry should be optimized based on standard organic synthesis procedures).

    • Purify the resulting derivative using column chromatography.[4]

    • Dissolve the purified derivative in the mobile phase for HPLC analysis.

  • HPLC Protocol:

    • System Preparation: Equilibrate a Chiralcel OD-H (250 x 4.6 mm) column with the mobile phase.

    • HPLC Conditions:

      • Mobile Phase: n-hexane / ethanol (98:2, v/v) containing 0.2% triethylamine

      • Flow Rate: 1.0 mL/min

      • Temperature: 25 °C

      • Detection: UV at 254 nm

Quantitative Data Summary
ParameterMethod 1 (Direct)[3]Method 2 (Derivatized)[1]
Analyte 2-aminomethyl-1-ethylpyrrolidine4-nitrobenzoic acid derivative
Column Chiralpak AD-H (250 x 4.6 mm)Chiralcel OD-H (250 x 4.6 mm)
Mobile Phase n-hexane:ethanol:DEA (80:20:0.75)n-hexane:ethanol (98:2) + 0.2% TEA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Ambient25 °C
Detection 220 nm254 nm

Key Parameter Relationships

The following diagram illustrates the interplay of key parameters in optimizing the chiral separation.

G center Chiral Resolution CSP Stationary Phase (Column Chemistry) center->CSP Selectivity MP Mobile Phase (Solvent Ratio & Additives) center->MP Selectivity & Retention Temp Temperature center->Temp Thermodynamics Flow Flow Rate center->Flow Efficiency Deriv Analyte Derivatization center->Deriv Analyte-CSP Interaction

References

Troubleshooting

Common pitfalls in using (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 as an internal standard

Welcome to the technical support center for the use of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubl...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 and why is it used as an internal standard?

(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is the deuterium-labeled version of (2S)-2-Aminomethyl-1-ethylpyrrolidine, which is an impurity found in the drug Amisulpride.[1] As a stable isotope-labeled internal standard, it is considered the gold standard for quantitative analysis by LC-MS/MS. Because it is chemically almost identical to the unlabeled analyte, it is expected to behave similarly during sample preparation, chromatographic separation, and ionization.[2] The key difference is its higher mass due to the five deuterium (B1214612) atoms, which allows it to be distinguished from the analyte by the mass spectrometer. This helps to correct for variability in the analytical process, including extraction efficiency and matrix effects, leading to more accurate and precise quantification.[2]

Q2: What are the most common pitfalls when using (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 as an internal standard?

The most common pitfalls include:

  • Isotopic Exchange (Back-Exchange): The deuterium atoms on the standard can exchange with hydrogen atoms from the solvent or matrix.[2][3]

  • Chromatographic Separation from Analyte: The deuterated standard may have a slightly different retention time compared to the non-deuterated analyte.[2][3]

  • Differential Matrix Effects: The analyte and the internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[3][4]

  • Isotopic Impurities in the Standard: The deuterated standard may contain a small amount of the non-deuterated analyte from its synthesis.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Decreasing Internal Standard Response

Symptom: The peak area of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is not consistent across an analytical run, or it systematically decreases.

Potential Cause A: Isotopic Exchange

Deuterium atoms, particularly those on the ethyl group, may be susceptible to exchange with protons from the mobile phase or sample matrix, especially under acidic or basic conditions.[2][3][5] This leads to a decrease in the signal for the d5-labeled standard and a potential increase in the signal for partially deuterated or unlabeled analyte.

Troubleshooting Steps:

  • Evaluate Mobile Phase pH: If using an acidic or basic mobile phase, prepare the internal standard stock and working solutions in a neutral solvent. Consider adjusting the mobile phase pH to be closer to neutral if the chromatography allows.

  • Solvent Selection: Avoid prolonged storage of the internal standard in protic solvents, especially those that can readily donate protons. Aprotic solvents are preferred for long-term storage.

  • Temperature: Assess the effect of temperature in the autosampler and during sample preparation. Higher temperatures can sometimes accelerate exchange reactions.

Potential Cause B: Adsorption or Instability

The compound may be adsorbing to sample vials or tubing, or it may be unstable under the analytical conditions.

Troubleshooting Steps:

  • Vial Selection: Test different types of autosampler vials (e.g., polypropylene (B1209903) vs. glass) to check for adsorption.

  • Assess Stability: Prepare fresh standards and compare their response to older ones to check for degradation.

Issue 2: Poor Accuracy and Precision in Quantitation

Symptom: The calculated concentration of the analyte shows high variability or deviates significantly from the expected values, especially in complex matrices.

Potential Cause A: Chromatographic Separation and Differential Matrix Effects

Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2][4] If the analyte and internal standard do not co-elute perfectly, they may experience different levels of ion suppression or enhancement from the matrix, leading to inaccurate quantification.[3][4]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. A significant shift in retention time can be problematic.

  • Modify Chromatographic Conditions:

    • Gradient: Adjust the gradient slope. A shallower gradient can improve co-elution.

    • Temperature: Modify the column temperature to alter selectivity and potentially improve co-elution.

    • Mobile Phase: Experiment with different organic modifiers or additives.

  • Evaluate Matrix Effects: Conduct a post-extraction addition experiment to quantify the extent of the matrix effect on both the analyte and the internal standard.

Potential Cause B: Presence of Unlabeled Analyte in the Internal Standard

If the (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 standard contains a significant amount of the unlabeled analyte as an impurity, it can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation (LLOQ).[2]

Troubleshooting Steps:

  • Analyze the Internal Standard Solution: Inject a high concentration of the internal standard solution and monitor the MRM transition for the unlabeled analyte.

  • Assess Contribution to LLOQ: The response of the unlabeled analyte in the internal standard solution should be less than 20% of the analyte response at the LLOQ.

Data Presentation

Table 1: Hypothetical Matrix Effect Evaluation

Sample SetAnalyte Peak AreaInternal Standard Peak AreaAnalyte/IS Ratio
Set A (Neat Solution) 1,250,0001,300,0000.96
Set B (Post-Extraction Spike) 850,0001,150,0000.74
Matrix Effect (%) 68%88%-

In this hypothetical example, the analyte experiences more significant ion suppression (68% signal remaining) than the internal standard (88% signal remaining), which would lead to an overestimation of the analyte concentration.

Table 2: Hypothetical Impact of Unlabeled Analyte in Internal Standard

SampleAnalyte MRM ResponseAnalyte Concentration
LLOQ Standard 5,2001.0 ng/mL
Internal Standard Solution 1,500-
Contribution to LLOQ (%) 28.8%-

In this hypothetical case, the contribution of unlabeled analyte from the internal standard is greater than 20% of the LLOQ response, indicating a potential issue with the purity of the internal standard.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte and internal standard in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma, urine) using the established sample preparation method. Spike the extracted matrix with the analyte and internal standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before performing the extraction.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Calculate this for both the analyte and the internal standard. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

  • Calculate Extraction Recovery:

    • Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Assessment of Isotopic Purity of Internal Standard
  • Prepare a High-Concentration IS Solution: Prepare a solution of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 in a suitable solvent at a concentration significantly higher than the working concentration used in the assay.

  • Analyze the Solution: Inject this solution into the LC-MS/MS system.

  • Monitor Analyte and IS Transitions: Acquire data for the MRM transitions of both the deuterated internal standard and the unlabeled analyte.

  • Evaluate Unlabeled Analyte Response: Measure the peak area of the unlabeled analyte.

  • Compare to LLOQ: The response for the unlabeled analyte should be less than 20% of the response for the analyte at the Lower Limit of Quantification (LLOQ).

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Inconsistent IS Response Inconsistent IS Response Isotopic Exchange Isotopic Exchange Inconsistent IS Response->Isotopic Exchange Adsorption/Instability Adsorption/Instability Inconsistent IS Response->Adsorption/Instability Poor Accuracy/Precision Poor Accuracy/Precision Differential Matrix Effects Differential Matrix Effects Poor Accuracy/Precision->Differential Matrix Effects IS Impurity IS Impurity Poor Accuracy/Precision->IS Impurity Evaluate pH & Solvents Evaluate pH & Solvents Isotopic Exchange->Evaluate pH & Solvents Test Vials & Stability Test Vials & Stability Adsorption/Instability->Test Vials & Stability Optimize Chromatography Optimize Chromatography Differential Matrix Effects->Optimize Chromatography Assess IS Purity Assess IS Purity IS Impurity->Assess IS Purity

Caption: Troubleshooting workflow for common issues.

Matrix_Effects_Concept cluster_ideal Ideal Scenario (No Matrix Effect) cluster_real Real Scenario (Matrix Effect) Analyte1 Analyte MS1 Mass Spectrometer (Accurate Signal) Analyte1->MS1 Ionization IS1 Internal Standard IS1->MS1 Ionization Analyte2 Analyte MS2 Mass Spectrometer (Suppressed Signal) Analyte2->MS2 Ionization IS2 Internal Standard IS2->MS2 Ionization Matrix Matrix Components Matrix->MS2 Interference

Caption: Conceptual diagram of matrix effects.

References

Optimization

Technical Support Center: Minimizing Carry-over of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 in Autosamplers

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize autosampler carry-over of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5. Given its basic na...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize autosampler carry-over of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5. Given its basic nature due to the primary amine group, this deuterated internal standard can be prone to adsorption within the HPLC or LC-MS/MS system, leading to inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is carry-over and why is it a concern for (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5?

A: Carry-over is the appearance of a small peak of an analyte in a blank or subsequent sample injection after a high-concentration sample has been run.[1][2][3] For (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, which is a deuterated internal standard, carry-over can lead to an overestimation of its concentration in subsequent runs. This directly impacts the accuracy of the quantitative results for the non-deuterated analyte being measured.

Q2: What are the common causes of carry-over for amine-containing compounds like (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5?

A: The primary causes of carry-over for basic compounds such as this are:

  • Adsorption: The amine group can interact with active sites on metallic surfaces (like stainless steel tubing and valve components) and residual silanols on silica-based columns.[4][5]

  • Inadequate Autosampler Washing: The wash solvent may not be strong enough to fully solubilize and remove the analyte from the needle and injection port.[2][6][7]

  • Worn or Contaminated Autosampler Components: Worn rotor seals, stators, and contaminated needles or sample loops can trap and later release the analyte.[4][7][8]

  • Sample Solvent Effects: If the sample solvent is weak (e.g., 100% aqueous), it can promote adsorption of the analyte onto the surfaces of the sample loop and other components.[9]

Q3: What is an acceptable level of carry-over in a bioanalytical method?

A: While the acceptable level of carry-over is method-dependent, a common target in regulated bioanalysis is for the response in a blank injection following the highest calibration standard to be no more than 20% of the response of the lower limit of quantitation (LLOQ).[8] For highly sensitive assays, a lower carry-over of <0.1% of the analyte signal in blank injections is often desired.[2]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving carry-over issues with (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.

Step 1: Confirm and Classify the Carry-over

The first step is to confirm that the observed peak is indeed carry-over and not contamination of the blank solvent or mobile phase.

Experimental Protocol: Carry-over Evaluation

  • Injection Sequence:

    • Inject a blank (mobile phase or reconstitution solvent).

    • Inject the highest concentration standard of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.

    • Inject a series of at least three consecutive blanks.

  • Analysis:

    • Classic Carry-over: The peak area of the analyte should decrease with each subsequent blank injection.[1]

    • Constant Contamination: If the peak area remains relatively constant across all blank injections, the issue is likely contamination of the blank solvent, mobile phase, or a system component.[1][8]

Step 2: Optimize the Autosampler Wash Method

A robust needle and injection port wash is the most effective way to combat carry-over.

Recommendations:

  • Wash Solvent Composition: The wash solvent should be strong enough to dissolve (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5. Due to its amine group, acidic and organic modifiers are often effective.

    • Start with a wash solvent that is at least as strong as the mobile phase used to elute the compound.

    • If carry-over persists, try a stronger, more effective wash solution.

Wash Solvent Strategy Rationale Example Compositions
Acidified Organic/Aqueous Mix The acid will protonate the amine, increasing its solubility in polar solvents and reducing ionic interactions with system components.* 50/50 Acetonitrile/Water with 0.1-1% Formic or Acetic Acid
* Isopropanol/Water with 0.1-1% Formic or Acetic Acid
Dual Solvent Wash Use a sequence of washes with different solvents to remove a wider range of contaminants.[2]* Wash 1: Strong organic (e.g., Acetonitrile or Methanol)
* Wash 2: Acidified aqueous (e.g., 0.2% Formic Acid in Water)
Addition of a Competitive Amine A non-interfering amine can displace the analyte from active sites.* Add a small amount of triethylamine (B128534) (TEA) to the wash solvent (use with caution as it can cause ion suppression in MS).
  • Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle.[2] Some systems allow for pre- and post-injection washes, which can significantly reduce carry-over.[10]

Step 3: Inspect and Maintain Autosampler Components

If optimizing the wash method is insufficient, inspect the physical components of the autosampler.

  • Rotor Seal and Stator: These are common sources of carry-over.[4][8] Inspect for scratches or wear and replace if necessary.

  • Sample Needle: The outside surface of the needle can be a source of carry-over.[11] Ensure the needle wash is effectively cleaning the exterior. Some systems may require cleaning or replacement of the needle.

  • Sample Loop: Adsorption can occur on the sample loop.[1] Consider switching to a loop made of a more inert material like PEEK.

Step 4: Modify Sample and Chromatographic Conditions
  • Sample Diluent: Avoid dissolving standards and samples in 100% aqueous solutions, as this can increase adsorption. Adding a small amount of organic solvent (e.g., 5-10% methanol (B129727) or acetonitrile) to the sample diluent can help.[9]

  • Mobile Phase: Ensure the mobile phase composition at the end of the gradient is strong enough to elute all of the analyte from the column. A longer column wash at high organic content may be necessary.

  • Injection Mode: In some cases, switching from a partial loop injection to a full loop injection can provide a more effective flush of the sample flow path and reduce carry-over.[12]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting carry-over issues.

Caption: A step-by-step workflow for troubleshooting autosampler carry-over.

By following this structured approach, researchers can effectively minimize the carry-over of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, leading to more accurate and reliable quantitative results.

References

Troubleshooting

Technical Support Center: Optimization of Asymmetric Synthesis of Chiral Pyrrolidines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of chiral pyrrolid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of chiral pyrrolidines. The information is designed to address common experimental challenges and offer practical solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of chiral pyrrolidines, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my pyrrolidine (B122466) synthesis consistently low?

Answer: Low yields in chiral pyrrolidine synthesis can stem from several factors, including incomplete reactions, side product formation, or issues with catalyst activity. Here are some common causes and troubleshooting steps:

  • Catalyst Inactivity: The catalyst, whether a metal complex or an organocatalyst like proline, may be deactivated. Ensure the catalyst is pure and handled under the appropriate atmospheric conditions (e.g., inert atmosphere for sensitive metal catalysts). For organocatalysts, ensure the correct catalyst loading is used, as too little can result in slow and incomplete reactions.[1][2]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

    • Temperature: Lowering the reaction temperature can sometimes improve yield by minimizing side reactions, although it may require longer reaction times.[3]

    • Solvent: The polarity and proticity of the solvent can significantly impact the reaction. A solvent screen is often recommended to find the optimal conditions for your specific substrate and catalyst system.[3][4] For example, in proline-catalyzed aldol (B89426) reactions, solvents like DMSO or a mixture of MeOH/H₂O have been shown to be effective.[1][5]

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization of the starting materials, or the formation of constitutional isomers.[3] Careful monitoring of the reaction by TLC or HPLC can help identify the formation of side products. Adjusting the stoichiometry of reactants, particularly when one is prone to self-reaction, can mitigate this.[5]

  • Work-up and Purification Issues: Product loss during the work-up and purification steps is a common problem. Ensure the pH is appropriate during extraction to prevent the loss of amine products. For purification by column chromatography, select a suitable solvent system to achieve good separation without product degradation on the silica (B1680970) gel.

Question 2: How can I improve the enantioselectivity (ee) of my reaction?

Answer: Achieving high enantioselectivity is a primary goal in asymmetric synthesis. If you are observing low ee, consider the following factors:

  • Catalyst Choice and Ligand Design: The structure of the chiral catalyst or ligand is paramount.

    • For metal-catalyzed reactions, the chiral ligand dictates the stereochemical outcome. Experiment with different ligands to find one that provides the best steric and electronic environment for your specific transformation.[6][7]

    • In organocatalysis, modifications to the catalyst scaffold can significantly enhance enantioselectivity. For instance, diarylprolinol silyl (B83357) ethers are often more effective than proline itself for certain reactions.[8][9][10]

  • Temperature: Enantioselectivity is often temperature-dependent. Running the reaction at lower temperatures generally increases the energy difference between the diastereomeric transition states, leading to higher ee.[4]

  • Additives: The presence of additives can have a profound impact on enantioselectivity. In some proline-catalyzed reactions, the addition of a small amount of water or a co-catalyst like a weak acid can improve the ee by influencing the transition state assembly.[2][8]

  • Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state. A systematic solvent screen is recommended. For instance, non-polar solvents may enhance enantioselectivity in certain cycloaddition reactions.[11]

  • Substrate Control: The structure of the substrates themselves can influence stereoselectivity. If possible, modifying a protecting group or a non-reacting part of the substrate might lead to better facial discrimination.

Question 3: I am observing poor diastereoselectivity. What are the likely causes and solutions?

Answer: Poor diastereoselectivity results in a mixture of diastereomers, which can be difficult to separate. To improve diastereoselectivity:

  • Catalyst and Ligand Steric Hindrance: The steric bulk of the catalyst or ligand can control the direction of approach of the reactants. A bulkier catalyst may favor the formation of one diastereomer over the other.[3]

  • Reaction Temperature: Similar to enantioselectivity, lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[3]

  • Substrate Conformation: The conformation of the reactants in the transition state determines the diastereomeric outcome. The choice of protecting groups on the substrates can influence this conformation and thus the diastereoselectivity.

  • Metal Counterion: In metal-catalyzed reactions, the nature of the metal counterion can influence the geometry of the transition state and, consequently, the diastereoselectivity.

Below is a troubleshooting workflow for addressing poor diastereoselectivity:

G start Poor Diastereoselectivity Observed catalyst Modify Catalyst/Ligand (e.g., increase steric bulk) start->catalyst temp Lower Reaction Temperature start->temp solvent Screen Different Solvents start->solvent substrate Modify Substrate (e.g., change protecting group) start->substrate analysis Analyze Diastereomeric Ratio (e.g., by NMR or HPLC) catalyst->analysis temp->analysis solvent->analysis substrate->analysis analysis->start Unsuccessful end Improved Diastereoselectivity analysis->end Successful

Caption: Troubleshooting workflow for poor diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the asymmetric synthesis of chiral pyrrolidines?

A1: Several powerful methods are widely used:

  • Organocatalytic Reactions: Proline and its derivatives are highly effective catalysts for various reactions, including aldol, Mannich, and Michael additions, that can lead to chiral pyrrolidines.[1][8][9][10]

  • Metal-Catalyzed 1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with alkenes is a very efficient way to construct the pyrrolidine ring with high stereocontrol.[7][11][12][13][14] Various metals, including copper, silver, and palladium, can be used with chiral ligands to induce asymmetry.[6][11]

  • Biocatalysis: Enzymes, such as imine reductases and transaminases, are increasingly being used for the enantioselective synthesis of pyrrolidines, often with excellent selectivity and under mild reaction conditions.[15][16]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids like proline and hydroxyproline, to synthesize more complex chiral pyrrolidines.[17][18][19]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on the specific reaction you are performing and the substrates involved.

  • For 1,3-dipolar cycloadditions , a combination of a metal salt (e.g., Ag(I) or Cu(I)) and a chiral phosphine (B1218219) ligand is a common choice.[7]

  • For aldol or Michael additions , organocatalysts like proline or a diarylprolinol silyl ether are often the catalysts of choice.[8][9][10]

  • If you require very high enantioselectivity and have access to the necessary enzymes and equipment, biocatalysis can be an excellent option.[15][16]

  • A literature search for similar transformations is the best starting point to identify a suitable catalyst system.

Q3: What is the role of a protecting group in pyrrolidine synthesis?

A3: Protecting groups are crucial for several reasons:

  • They prevent unwanted side reactions at the nitrogen atom of the pyrrolidine ring.

  • They can influence the stereochemical outcome of the reaction by altering the steric and electronic properties of the substrates.

  • Common nitrogen protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under specific conditions after the desired transformation.[17][20]

Data Presentation

Table 1: Comparison of Catalysts in the Asymmetric Michael Addition of Aldehydes to Nitroolefins

CatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
OC1CH₂Cl₂rt79985:1575 (syn)
OC2CH₂Cl₂rt79580:2070 (syn)
OC3CH₂Cl₂rt79890:1080 (syn)
OC4CH₂Cl₂rt79991:982 (syn)
OC4CH₂Cl₂0248792:885 (syn)

Data compiled from a study on newly synthesized pyrrolidine-based organocatalysts.[4]

Table 2: Optimization of Proline-Catalyzed Aldol Reaction

Ketone EquivalentsSolventTime (h)Conversion (%)Diastereomeric Ratio
10MeOH/H₂O19>9595:5
5MeOH/H₂O489092:8
2MeOH/H₂O718389:11

Data from a study on optimizing the sustainability of the proline-catalyzed aldol reaction.[5]

Experimental Protocols

Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a representative example of an asymmetric aldol reaction between a ketone and an aldehyde catalyzed by L-proline.[1]

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol, 5 equivalents).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.0 mL) to the vial and stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Protocol 2: General Procedure for a Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide

This protocol describes a typical procedure for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide generated in situ.[7][13]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the copper salt (e.g., Cu(I) complex, 5 mol%) and the chiral ligand (e.g., a phosphoramidite, 5.5 mol%).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 1.0 M) and stir the mixture at room temperature for 30 minutes.

  • Reactant Addition: To the catalyst solution, add the imine (azomethine ylide precursor, 1.0 equivalent) and the dipolarophile (e.g., an alkene, 1.2 equivalents).

  • Base Addition: Add a base (e.g., a tertiary amine like triethylamine, 1.1 equivalents) to generate the azomethine ylide in situ.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

  • Analysis: Characterize the product and determine the enantiomeric excess by chiral HPLC analysis.

Signaling Pathways and Workflows

G cluster_0 Proline-Catalyzed Aldol Reaction Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Aldol_Adduct Aldol Adduct Hydrolysis->Proline Regenerates Catalyst Hydrolysis->Aldol_Adduct

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.

G start Start Experiment reaction_setup Reaction Setup (Catalyst, Solvent, Reactants) start->reaction_setup monitoring Monitor Reaction (TLC, HPLC, LC-MS) reaction_setup->monitoring workup Work-up and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, Chiral HPLC) purification->analysis results Obtain Yield and ee analysis->results troubleshoot Troubleshoot? results->troubleshoot troubleshoot->start No, Final Product optimize Optimize Conditions (Temp, Solvent, Catalyst) troubleshoot->optimize Yes optimize->reaction_setup

Caption: General experimental workflow for asymmetric synthesis.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Bioanalytical Method Validation Using (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

This guide provides a detailed comparison of bioanalytical methods for the quantification of Levetiracetam (B1674943), an anti-epileptic drug, with a focus on the use of its deuterated stable isotope-labeled internal sta...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of bioanalytical methods for the quantification of Levetiracetam (B1674943), an anti-epileptic drug, with a focus on the use of its deuterated stable isotope-labeled internal standard, (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 (Levetiracetam-d5). The performance of this internal standard is contrasted with other non-isotopic structural analogs used in similar assays. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods.

Introduction to Levetiracetam and Bioanalysis

Levetiracetam is a second-generation anti-epileptic drug widely used for treating partial-onset seizures, myoclonic seizures, and primary generalized tonic-clonic seizures.[1] Therapeutic drug monitoring of Levetiracetam is crucial for optimizing treatment efficacy and minimizing toxicity. Accurate and precise quantification of Levetiracetam in biological matrices like plasma, serum, or saliva is therefore essential.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[3] A critical component of a reliable LC-MS/MS assay is the choice of an appropriate internal standard (IS), which is added to samples and calibrators to correct for variability during sample processing and analysis. An ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization efficiency.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is a deuterated form of Levetiracetam. Its physicochemical properties are nearly identical to the parent drug, ensuring it behaves similarly during extraction, chromatography, and ionization. This minimizes analytical variability and improves data accuracy and precision.

Alternatives to SIL internal standards are typically structural analogs that are not commercially available as SILs or are chosen for cost considerations. While functional, these compounds may have different chromatographic retention times, extraction recoveries, and ionization responses, potentially compromising assay accuracy.

cluster_SIL Stable Isotope-Labeled IS (e.g., Levetiracetam-d5) cluster_Analog Structural Analog IS (e.g., Fluconazole) SIL_Analyte Levetiracetam SIL_Extraction Extraction & Matrix Effects SIL_Analyte->SIL_Extraction SIL_IS Levetiracetam-d5 SIL_IS->SIL_Extraction SIL_LC LC Separation SIL_Extraction->SIL_LC Identical Behavior SIL_MS MS Detection SIL_LC->SIL_MS Co-elution SIL_Ratio Peak Area Ratio (Analyte/IS) SIL_MS->SIL_Ratio Corrects for Variability Analog_Analyte Levetiracetam Analog_Extraction Extraction & Matrix Effects Analog_Analyte->Analog_Extraction Analog_IS Fluconazole Analog_IS->Analog_Extraction Analog_LC LC Separation Analog_Extraction->Analog_LC Differential Behavior Analog_MS MS Detection Analog_LC->Analog_MS Different Elution Analog_Ratio Peak Area Ratio (Analyte/IS) Analog_MS->Analog_Ratio Potential for Inaccuracy

Caption: Comparison of SIL vs. Structural Analog Internal Standards.

Performance Data Comparison

The following tables summarize validation parameters from published bioanalytical methods for Levetiracetam. The data illustrates the performance of methods using a stable isotope-labeled internal standard ([²H₆]-Levetiracetam, functionally equivalent to the d5 variant) versus those using non-isotopic analogs.

Table 1: Linearity and Sensitivity

Internal Standard TypeInternal Standard UsedMatrixLinearity Range (mg/L or µg/mL)LLOQ (mg/L or µg/mL)Reference
Stable Isotope-Labeled [²H₆]-LevetiracetamPlasma/Urine0.1 - 50 mg/L0.1 mg/L[4][5]
Structural Analog FluconazolePlasma1.0 - 50.0 µg/mL1.0 µg/mL[6]
Structural Analog FluconazoleSaliva0.5 - 30.0 µg/mL0.5 µg/mL[6]
Structural Analog RitonavirPlasma/SerumNot specifiedNot specified[2]
Structural Analog DiphenhydraminePlasma0.5 - 100 µg/mL0.5 µg/mL[7]

Table 2: Accuracy and Precision

Internal Standard TypeInternal Standard UsedMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)AccuracyReference
Stable Isotope-Labeled [²H₆]-LevetiracetamPlasma< 7.7%< 7.7%109%[4]
Stable Isotope-Labeled [²H₆]-LevetiracetamUrine< 7.9%< 7.9%108%[4]
Structural Analog RitonavirPlasma/Serum< 6.1%< 8.2%103-108% (recovery)[2]

Note: The use of a stable isotope-labeled internal standard like [²H₆]-Levetiracetam allows for a lower limit of quantification (LLOQ), demonstrating higher sensitivity.[4] Precision, measured by the coefficient of variation (%CV), is excellent across all methods, though SIL standards are theoretically superior in correcting for subtle matrix variations.

Experimental Protocols

Below is a representative experimental protocol for the quantification of Levetiracetam in human plasma using an SIL internal standard, based on common methodologies.[2][4]

Sample Preparation (Protein Precipitation)
  • Pipette 10-100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add a specified volume (e.g., 150 µL) of the internal standard working solution (e.g., [²H₆]-Levetiracetam in acetonitrile).

  • Vortex the mixture for 30-60 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube or vial.

  • Dilute the supernatant with water or mobile phase (e.g., 1:3 ratio) to reduce the organic solvent concentration before injection.[2]

  • Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.

cluster_workflow Bioanalytical Workflow Sample Plasma Sample Spike Spike with IS (Levetiracetam-d5) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilution Supernatant->Dilute Inject LC-MS/MS Injection Dilute->Inject Analysis Data Analysis (Peak Area Ratio) Inject->Analysis

Caption: General workflow for sample preparation and analysis.

LC-MS/MS Conditions
  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.[4]

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm).[6]

  • Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, and an acidic modifier like formic acid.[3][6]

  • Flow Rate: 0.2 - 0.4 mL/min.[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Levetiracetam Transition: m/z 171.1 → 126.1[4]

    • [²H₆]-Levetiracetam Transition: m/z 177.0 → 132.1[4]

Conclusion

The validation data demonstrates that robust and reliable bioanalytical methods can be developed for Levetiracetam using both stable isotope-labeled and structural analog internal standards. However, the use of a deuterated standard like (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 or [²H₆]-Levetiracetam is considered the gold standard. These SIL standards provide superior accuracy by perfectly mimicking the analyte during sample processing and analysis, which is critical for correcting matrix effects and ensuring the highest quality data for pharmacokinetic and toxicokinetic studies. Methods employing SIL standards often achieve lower limits of quantification, providing greater sensitivity for studies involving low drug concentrations.

References

Comparative

Comparative Guide: (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 for Pharmaceutical Research and Development

This guide provides a comparative analysis of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, a deuterated chiral amine, against its non-deuterated counterpart and its racemic mixture. This document is intended for researchers...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, a deuterated chiral amine, against its non-deuterated counterpart and its racemic mixture. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting starting materials for the synthesis of pharmaceutical compounds.

(2S)-2-Aminomethyl-1-ethylpyrrolidine and its deuterated analogue are key intermediates in the synthesis of various pharmaceuticals, notably as a crucial building block for Levosulpiride and Amisulpride (B195569).[1][2][3][4][5] The enantiomeric purity of this intermediate is critical to the stereospecificity and efficacy of the final active pharmaceutical ingredient (API).

Product Specifications

The following table summarizes the typical specifications for (2S)-2-Aminomethyl-1-ethylpyrrolidine and its deuterated and racemic forms, based on data from various suppliers. While a specific Certificate of Analysis for the d5 variant was not publicly available, the provided data for the non-deuterated form offers a reliable benchmark for expected purity and physical properties.

Parameter(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5(2S)-2-Aminomethyl-1-ethylpyrrolidine(±)-2-(Aminomethyl)-1-ethylpyrrolidine (Racemic)
CAS Number 1224637-05-1 (d5)22795-99-926116-12-1
Molecular Formula C₇H₁₁D₅N₂C₇H₁₆N₂C₇H₁₆N₂
Molecular Weight 133.25 g/mol 128.22 g/mol 128.22 g/mol
Appearance Red Oil (typical)[6]Colorless to Light yellow clear liquid[]Clear liquid
Purity (Assay) >98% (typical)≥95% - >98% (GC)[][8]≥97% (GC)
Enantiomeric Purity High (expected)>99% (typical)Not Applicable
Optical Rotation Not specified[α]/D −109.0 to −95.0°, c = 1 in methanol[8]Not Applicable
Boiling Point Not specified50-52 °C (lit.)[8]58-60 °C/16 mmHg (lit.)
Density Not specified0.919 g/mL at 25 °C (lit.)[8]0.884 g/mL at 25 °C (lit.)
Refractive Index Not specifiedn20/D 1.4670 (lit.)[8]n20/D 1.466 (lit.)

Comparison with Alternatives

The primary alternatives to (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 are its non-deuterated enantiomer and the racemic mixture.

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine: This is the most direct competitor. The choice between the deuterated and non-deuterated version depends on the specific research application. Deuterated compounds are often used in metabolic studies (pharmacokinetic/pharmacodynamic) as internal standards for mass spectrometry-based quantification due to their distinct mass. In terms of chemical reactivity, the kinetic isotope effect is generally minimal for deuterium (B1214612) substitution at non-reacting positions.

  • (±)-2-(Aminomethyl)-1-ethylpyrrolidine (Racemic Mixture): The racemic mixture is a less expensive alternative. However, for the synthesis of stereospecific drugs like Levosulpiride, using a racemic starting material necessitates a challenging and often costly chiral resolution step later in the synthesis. This can lead to a lower overall yield of the desired enantiomer. For applications where stereochemistry is not critical, the racemic mixture can be a viable economic choice.

Experimental Protocols

Determination of Enantiomeric Purity by HPLC

The enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) is a critical quality attribute. A validated HPLC method with pre-column derivatization has been reported for this purpose.[9][10]

Methodology:

  • Derivatization: The amine is derivatized with a chiral derivatizing agent, such as 4-nitrobenzoic acid, to form diastereomers that can be separated on a chiral stationary phase.[9][10]

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H analytical column (250 x 4.6 mm).[10]

    • Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Temperature: 25°C.[10]

    • Detection: UV at 254 nm.[10]

This method allows for the accurate quantification of the enantiomeric excess (e.e.) of the starting material, ensuring the stereochemical integrity of the subsequent synthetic steps.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample 2-Aminomethyl-1- ethylpyrrolidine Sample derivatization Derivatization with 4-Nitrobenzoic Acid sample->derivatization React injection Inject Derivatized Sample derivatization->injection separation Chiral HPLC Separation (Chiralcel OD-H) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification ee_calculation Enantiomeric Excess Calculation quantification->ee_calculation

Caption: Workflow for Enantiomeric Purity Determination by HPLC.

synthesis_pathway cluster_reactants Starting Materials cluster_reaction Condensation Reaction cluster_product Final Product amine (2S)-2-Aminomethyl-1- ethylpyrrolidine(-d5) condensation Amide Bond Formation amine->condensation acid_derivative Substituted Benzoic Acid Derivative acid_derivative->condensation api Active Pharmaceutical Ingredient (e.g., Levosulpiride) condensation->api

Caption: General Synthetic Pathway Utilizing the Chiral Amine.

References

Validation

A Comparative Guide to Enantiomeric Purity Determination of (2S)-2-Aminomethyl-1-ethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals The stereochemical integrity of pharmaceutical compounds is of paramount importance, as enantiomers can exhibit significantly different pharmacological and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical compounds is of paramount importance, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. (2S)-2-Aminomethyl-1-ethylpyrrolidine is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the accurate determination of its enantiomeric purity is a critical step in quality control and regulatory compliance. This guide provides an objective comparison of various analytical techniques for determining the enantiomeric purity of (2S)-2-Aminomethyl-1-ethylpyrrolidine, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric purity of (2S)-2-Aminomethyl-1-ethylpyrrolidine depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the specific requirements of the analysis (e.g., routine quality control versus research and development). The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Analytical TechniquePrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. Can be direct or indirect (with pre-column derivatization).Broad applicability, high accuracy and precision, well-established methods.May require specific and expensive chiral columns, method development can be time-consuming.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase. Often requires derivatization to increase volatility and improve peak shape.High resolution, fast analysis times, suitable for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds, derivatization adds a step to sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift non-equivalence between enantiomers.Provides structural information, non-destructive, relatively fast for screening.Lower sensitivity compared to chromatographic methods, may require higher concentrations of the analyte, accuracy can be lower.
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.High separation efficiency, low sample and reagent consumption, rapid method development.Lower concentration sensitivity compared to HPLC, reproducibility can be a challenge.

Quantitative Performance Data

The following table summarizes typical quantitative performance data for the different analytical techniques. The values presented are indicative and can vary depending on the specific instrumentation, experimental conditions, and the nature of the sample matrix.

ParameterChiral HPLCChiral GCChiral NMRCapillary Electrophoresis (CE)
Resolution (Rs) > 1.5 (baseline separation is common)> 1.5 (often achievable)Not directly applicable; based on signal separationHigh efficiency can lead to excellent resolution
Limit of Detection (LOD) Typically in the low ng/mL rangeCan reach pg/mL levels with sensitive detectorsGenerally in the µg/mL to mg/mL rangeng/mL to µg/mL range
Limit of Quantitation (LOQ) Typically in the ng/mL to low µg/mL rangeCan reach pg/mL to ng/mL levelsGenerally in the µg/mL to mg/mL rangeµg/mL range
Precision (%RSD) < 2% is commonly achieved< 5% is typical1-5%< 5%
Analysis Time 10 - 30 minutes5 - 20 minutes5 - 15 minutes5 - 15 minutes

Experimental Workflows

The following diagram illustrates the general experimental workflows for the determination of enantiomeric purity using HPLC, GC, NMR, and CE.

G cluster_sample Sample Preparation cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr Chiral NMR cluster_ce Capillary Electrophoresis Sample Sample of (2S)-2-Aminomethyl-1-ethylpyrrolidine HPLC_Deriv Derivatization (e.g., with 4-nitrobenzoic acid) Sample->HPLC_Deriv GC_Deriv Derivatization (e.g., with TFAA) Sample->GC_Deriv NMR_Add Addition of Chiral Agent (CSA or CDA) Sample->NMR_Add CE_Prepare Sample Dilution in BGE with Chiral Selector Sample->CE_Prepare HPLC_Inject Injection onto Chiral Column (e.g., Chiralcel OD-H) HPLC_Deriv->HPLC_Inject HPLC_Detect UV Detection HPLC_Inject->HPLC_Detect HPLC_Data Data Analysis (Peak Integration) HPLC_Detect->HPLC_Data GC_Inject Injection onto Chiral Column GC_Deriv->GC_Inject GC_Detect FID/MS Detection GC_Inject->GC_Detect GC_Data Data Analysis (Peak Integration) GC_Detect->GC_Data NMR_Acquire 1H NMR Spectrum Acquisition NMR_Add->NMR_Acquire NMR_Data Data Analysis (Signal Integration) NMR_Acquire->NMR_Data CE_Inject Injection into Capillary CE_Prepare->CE_Inject CE_Separate Electrophoretic Separation CE_Inject->CE_Separate CE_Detect UV Detection CE_Separate->CE_Detect CE_Data Data Analysis (Peak Integration) CE_Detect->CE_Data

Caption: Workflow for enantiomeric purity determination.

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization[1][2]

This method involves the derivatization of the amine with a chromophore-containing reagent to facilitate detection and improve chromatographic separation.

  • Derivatization Procedure:

    • Dissolve a known amount of (2S)-2-Aminomethyl-1-ethylpyrrolidine in a suitable solvent (e.g., acetonitrile).

    • Add a molar excess of 4-nitrobenzoyl chloride and a base (e.g., triethylamine).

    • Allow the reaction to proceed at room temperature until completion.

    • Quench the reaction and dilute the mixture with the mobile phase.

  • HPLC Conditions:

    • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (B46881) (e.g., 0.1%).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

Chiral Gas Chromatography (GC)

This method requires derivatization to increase the volatility of the amine.

  • Derivatization Procedure (N-Trifluoroacetylation):

    • Dissolve the amine sample in a suitable solvent (e.g., dichloromethane).

    • Add an excess of a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA).

    • Heat the mixture if necessary to ensure complete reaction.

    • The resulting solution can be directly injected into the GC.

  • GC Conditions:

    • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Chirasil-DEX CB).

    • Carrier Gas: Helium or Hydrogen

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C).

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • Detector Temperature: 280 °C

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique utilizes a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the (2S)-2-Aminomethyl-1-ethylpyrrolidine sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol).

    • Gently mix the sample.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Data Processing: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.

Capillary Electrophoresis (CE)

This method relies on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte.

  • Sample and Buffer Preparation:

    • Prepare a background electrolyte (BGE) solution, for example, a phosphate (B84403) buffer at a specific pH.

    • Dissolve a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin), in the BGE.

    • Dissolve the (2S)-2-Aminomethyl-1-ethylpyrrolidine sample in the BGE containing the chiral selector.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte: Phosphate buffer with a chiral selector.

    • Voltage: 15-25 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at a low wavelength (e.g., 200 nm).

Conclusion

The determination of the enantiomeric purity of (2S)-2-Aminomethyl-1-ethylpyrrolidine can be effectively achieved using several analytical techniques. Chiral HPLC offers high accuracy and is a well-established method, particularly with pre-column derivatization to enhance detection. Chiral GC provides high resolution and speed for volatile derivatives. Chiral NMR is a rapid screening tool that also provides structural information. Capillary Electrophoresis is a high-efficiency technique with low sample consumption. The choice of the optimal method will depend on the specific analytical requirements, available resources, and the intended application, from routine quality control to in-depth research and development. Each method, when properly validated, can provide reliable and accurate determination of the enantiomeric purity of this important chiral building block.

Comparative

A Comparative Guide to (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 and its Non-Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 and its non-deuterated counterpart, (2S)-2-Aminomethyl-1-ethylpyrrol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 and its non-deuterated counterpart, (2S)-2-Aminomethyl-1-ethylpyrrolidine. The information presented is intended to assist researchers and professionals in drug development in understanding the key differences and potential applications of these two compounds. While direct comparative experimental data is limited, this guide leverages established principles of isotopic labeling and available data on the non-deuterated standard to provide a comprehensive overview.

Physicochemical Properties

A summary of the key physicochemical properties of both the deuterated and non-deuterated compounds is presented in the table below. The primary difference lies in the molecular weight, which is increased in the deuterated version due to the replacement of five hydrogen atoms with deuterium (B1214612) on the ethyl group.

Property(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5(2S)-2-Aminomethyl-1-ethylpyrrolidine (Standard)
Molecular Formula C₇H₁₁D₅N₂C₇H₁₆N₂
Molecular Weight 133.25 g/mol 128.22 g/mol
CAS Number Not Available22795-99-9
Appearance Red OilClear colorless to faintly yellow liquid
Solubility Soluble in DCMSoluble in chloroform, methanol; Slightly soluble in water

Theoretical Impact of Deuteration on Metabolism

Deuteration, the replacement of hydrogen with its heavier, stable isotope deuterium, can significantly impact the metabolic fate of a compound. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2][3] Cleavage of a C-H bond is often a rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes.[1][2][4]

(2S)-2-Aminomethyl-1-ethylpyrrolidine is known as an impurity of the atypical antipsychotic drug Amisulpride.[5] Amisulpride itself undergoes minimal metabolism.[6][7] This suggests that its impurity, the non-deuterated standard, may also exhibit low levels of metabolic turnover. However, if metabolism does occur, it is likely to involve the ethyl group. The deuteration of the ethyl group in (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 would be expected to slow down this potential metabolic pathway, leading to increased metabolic stability.

G cluster_0 Metabolic Pathway of Non-Deuterated Standard cluster_1 Predicted Metabolic Pathway of Deuterated Compound Non-Deuterated Compound Non-Deuterated Compound CYP450 Enzymes CYP450 Enzymes Non-Deuterated Compound->CYP450 Enzymes Metabolism (C-H bond cleavage) Metabolite Metabolite CYP450 Enzymes->Metabolite Deuterated Compound (d5) Deuterated Compound (d5) CYP450 Enzymes_d CYP450 Enzymes Deuterated Compound (d5)->CYP450 Enzymes_d Slower Metabolism (stronger C-D bond) Reduced Metabolite Formation Reduced Metabolite Formation CYP450 Enzymes_d->Reduced Metabolite Formation

Predicted Impact of Deuteration on Metabolism

Primary Applications: A Comparative Overview

The primary application of the non-deuterated (2S)-2-Aminomethyl-1-ethylpyrrolidine is as a chiral building block in pharmaceutical synthesis.[8] It is a key intermediate in the synthesis of various neuroactive compounds, including those targeting dopamine (B1211576) receptors.

In contrast, (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is principally utilized as an internal standard in bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[9][10][11][12] Its chemical identity to the analyte of interest, coupled with its distinct mass, allows for accurate quantification by correcting for variations during sample preparation and analysis.[9][10][11][12]

G cluster_0 Bioanalytical Workflow Biological Sample\n(contains non-deuterated analyte) Biological Sample (contains non-deuterated analyte) Spike with Deuterated\nInternal Standard (IS) Spike with Deuterated Internal Standard (IS) Biological Sample\n(contains non-deuterated analyte)->Spike with Deuterated\nInternal Standard (IS) Sample Preparation\n(e.g., Protein Precipitation, SPE) Sample Preparation (e.g., Protein Precipitation, SPE) Spike with Deuterated\nInternal Standard (IS)->Sample Preparation\n(e.g., Protein Precipitation, SPE) LC-MS Analysis LC-MS Analysis Sample Preparation\n(e.g., Protein Precipitation, SPE)->LC-MS Analysis Quantification\n(Analyte/IS Ratio) Quantification (Analyte/IS Ratio) LC-MS Analysis->Quantification\n(Analyte/IS Ratio)

Use of Deuterated Standard in Bioanalysis

Receptor Binding Profile

(2S)-2-Aminomethyl-1-ethylpyrrolidine is a known selective antagonist of dopamine D2 and D3 receptors.[6][7] This interaction is central to the pharmacological activity of drugs derived from this scaffold. The d5 deuteration in (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is on the ethyl group, which is not typically a primary site of interaction with the receptor binding pocket for this class of compounds. Therefore, it is highly unlikely that this specific deuteration would significantly alter the binding affinity or selectivity for the D2 and D3 receptors. However, this assumption would need to be confirmed by experimental data.

G Dopamine Dopamine D2/D3 Receptor D2/D3 Receptor Dopamine->D2/D3 Receptor Binds G-protein activation G-protein activation D2/D3 Receptor->G-protein activation Activates Downstream Signaling Downstream Signaling G-protein activation->Downstream Signaling Antagonist\n((2S)-2-Aminomethyl-1-ethylpyrrolidine) Antagonist ((2S)-2-Aminomethyl-1-ethylpyrrolidine) Antagonist\n((2S)-2-Aminomethyl-1-ethylpyrrolidine)->D2/D3 Receptor Blocks

Dopamine D2/D3 Receptor Antagonism

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of (2S)-2-Aminomethyl-1-ethylpyrrolidine and its d5-deuterated analog in human liver microsomes.

Materials:

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with an appropriate internal standard for quenching and analysis

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

  • Prepare a reaction mixture containing HLMs and the NADPH regenerating system in phosphate buffer.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound to the reaction mixture to a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) for each compound.

Dopamine D2/D3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of (2S)-2-Aminomethyl-1-ethylpyrrolidine and its d5-deuterated analog for the human dopamine D2 and D3 receptors.

Materials:

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine

  • (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

  • Cell membranes expressing human dopamine D2 or D3 receptors

  • Radioligand (e.g., [³H]-Spiperone or a similar high-affinity D2/D3 ligand)

  • Assay buffer (e.g., Tris-HCl with physiological salts)

  • Non-specific binding control (e.g., Haloperidol)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filters and add scintillation cocktail.

  • Measure the radioactivity on each filter using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ for each test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 and its non-deuterated standard are closely related compounds with distinct primary applications. The non-deuterated form serves as a valuable chiral intermediate in pharmaceutical synthesis, particularly for dopamine receptor modulators. The deuterated version, owing to its isotopic label, is an indispensable tool in modern bioanalysis, enabling accurate quantification of the parent compound in biological matrices.

The key performance difference lies in the predicted metabolic stability. Due to the kinetic isotope effect, (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is expected to have a slower rate of metabolism compared to its non-deuterated counterpart, assuming metabolism occurs at the ethyl group. This could translate to a longer in vivo half-life and altered pharmacokinetic profile, a common strategy employed in drug development to improve a drug's properties. However, without direct experimental data, this remains a theoretical advantage. The deuteration at the ethyl group is not expected to significantly impact receptor binding affinity.

For researchers and drug development professionals, the choice between these two compounds is dictated by the intended application. The non-deuterated standard is the choice for synthetic chemistry and initial pharmacological screening, while the deuterated analog is the gold standard for use as an internal standard in quantitative bioanalytical methods and for studies investigating metabolic pathways. Future head-to-head experimental studies are warranted to fully elucidate the comparative performance of these two compounds.

References

Validation

Cross-Validation of Analytical Methods for Rivastigmine Quantification: A Comparative Guide to Internal Standards

For researchers, scientists, and drug development professionals, the robust quantification of pharmaceutical compounds is paramount. In the analysis of Rivastigmine (B141), an acetylcholinesterase inhibitor for the treat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust quantification of pharmaceutical compounds is paramount. In the analysis of Rivastigmine (B141), an acetylcholinesterase inhibitor for the treatment of dementia, the choice of an appropriate internal standard is critical for method accuracy and reliability. While a deuterated version of a key synthetic precursor, (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, represents a theoretically ideal internal standard, publicly available data on its direct use in cross-validation studies is limited. This guide provides a comprehensive comparison of alternative internal standards used in validated LC-MS/MS methods for Rivastigmine quantification, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled (SIL) internal standard is widely considered the gold standard in quantitative mass spectrometry.[1][2] A SIL internal standard, such as a deuterated analog of the analyte, shares near-identical physicochemical properties, leading to similar behavior during sample preparation, chromatography, and ionization.[1][2] This minimizes variability and improves the accuracy and precision of the analytical method.[1] Although direct comparative data for (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is not available in the reviewed literature, its structural similarity to a key fragment of Rivastigmine suggests it would be a highly suitable internal standard.

This guide focuses on the cross-validation of analytical methods for Rivastigmine using various documented internal standards, providing a framework for selecting an appropriate standard based on performance data from published studies.

Comparison of Method Performance with Various Internal Standards

The following table summarizes the performance of different validated analytical methods for the quantification of Rivastigmine in biological matrices, categorized by the internal standard used.

Internal StandardAnalyteMatrixLLOQLinearity RangeAccuracy (%)Precision (%RSD)Extraction Method
Escitalopram RivastigmineHuman Plasma----Liquid-Liquid Extraction
Zolpidem RivastigmineHuman Plasma0.2 ng/mL0.2-20.0 ng/mLWithin 10.0%Within 10.0%Solid-Phase Extraction
Donepezil RivastigmineHuman Plasma0.5 ng/mL0.5-16 ng/mL-5.6 to 2.8 (inter-day error)3.2 to 9.1 (inter-day)Liquid-Liquid Extraction
Pyridostigmine RivastigmineRat Urine50 ng/mL50-5000 ng/mLMet FDA criteriaMet FDA criteriaLiquid-Liquid Extraction
Venlafaxine RivastigmineRat Plasma & Brain10 ng/mL10-1000 ng/mL-<15%LLE (plasma), Protein Ppt. (brain)
Rivastigmine-d6 Rivastigmine & NAP 226-90Human Plasma0.200 ng/mL0.200-30.0 ng/mLSuitableSuitableLiquid-Liquid Extraction

Data not always available in the provided search results is denoted by "-".

Detailed Experimental Protocols

The methodologies for the analytical methods cited in this guide are detailed below, providing a basis for replication and cross-validation in other laboratories.

Method 1: Rivastigmine in Human Plasma with Escitalopram as Internal Standard[3]
  • Extraction: Liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v).

  • Chromatography: Reversed-phase C18 INERTSIL ODS column.

  • Mobile Phase: 0.05% aqueous formic acid and acetonitrile (B52724) (50:50, v/v).

  • Detection: Positive mode electrospray ionization with multiple reaction monitoring (MRM).

Method 2: Rivastigmine in Human Plasma with Zolpidem as Internal Standard
  • Extraction: Solid-phase extraction.

  • Chromatography: Betabasic-8 column.

  • Detection: Mass spectrometry with monitoring of the mass transition ion-pairs m/z 251.20 → 206.10, 86.20 for Rivastigmine and m/z 308.10 → 235.10 for Zolpidem.

Method 3: Rivastigmine in Human Plasma with Donepezil as Internal Standard[4][5]
  • Extraction: Liquid-liquid extraction with 1-butanol/n-hexane (2:98, v/v) under alkaline conditions, followed by back-extraction into diluted acetic acid.[3][4]

  • Chromatography: Silica column (250 mm × 4.6 mm, 5 μm).[3][4]

  • Mobile Phase: Acetonitrile and 50 mM aqueous sodium dihydrogen phosphate (B84403) (17: 83, v/v, pH 3.1).[3][4]

  • Detection: Spectrophotometric detection.[3]

Method 4: Rivastigmine in Rat Urine with Pyridostigmine as Internal Standard[6]
  • Extraction: Liquid-liquid extraction with tertiary methyl butyl ether.[5]

  • Chromatography: Kromasil KR-100 column.[5]

  • Mobile Phase: 20 mm ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and acetonitrile (65:35, v/v).[5]

  • Detection: Not specified in the abstract.[5]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analysis of Rivastigmine in biological matrices.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Liquid-Liquid Extraction Liquid-Liquid Extraction Add Internal Standard->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution UPLC/HPLC UPLC/HPLC Evaporation & Reconstitution->UPLC/HPLC Mass Spectrometry Mass Spectrometry UPLC/HPLC->Mass Spectrometry Data Processing Data Processing Mass Spectrometry->Data Processing

Caption: General workflow for Rivastigmine analysis using Liquid-Liquid Extraction.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Solid-Phase Extraction Solid-Phase Extraction Add Internal Standard->Solid-Phase Extraction Elution & Evaporation Elution & Evaporation Solid-Phase Extraction->Elution & Evaporation UPLC/HPLC UPLC/HPLC Elution & Evaporation->UPLC/HPLC Mass Spectrometry Mass Spectrometry UPLC/HPLC->Mass Spectrometry Data Processing Data Processing Mass Spectrometry->Data Processing

References

Comparative

A Comparative Guide to (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 and Other Internal Standards for Amine Analysis

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of amines, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of amines, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and reliability. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for their ability to effectively compensate for analytical variability.[1][2][3] This guide provides a detailed comparison of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, a deuterated internal standard, against other common alternatives used in amine analysis.

(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is the deuterium-labeled analog of (S)-(1-Ethylpyrrolidin-2-yl)methanamine, which is recognized as an impurity of the pharmaceutical compound Amisulpride.[4][5] Its structural similarity and mass difference make it an ideal internal standard for the precise quantification of its unlabeled counterpart.

The Indispensable Role of Internal Standards in LC-MS

Quantitative analysis by LC-MS is susceptible to several sources of variability, including sample preparation losses, inconsistent injection volumes, matrix effects (ion suppression or enhancement), and instrument drift.[6][7] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[1][8] By behaving almost identically to the analyte throughout the workflow, it provides a reference signal that allows for the normalization of these variations.[9][10] The ratio of the analyte's signal to the IS signal remains constant even if the absolute signal intensity fluctuates, ensuring accurate and reproducible results.[1][11]

Deuterated standards, such as (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, are powerful tools in this context. The principle of isotope dilution mass spectrometry (IDMS) leverages the fact that the deuterated IS is chemically and physically almost identical to the analyte, ensuring they co-elute from the liquid chromatography column and experience the same ionization effects in the mass spectrometer.[1][12] The mass spectrometer can easily differentiate between the analyte and the heavier deuterated standard, enabling precise quantification.[6]

Figure 1. General workflow for LC-MS analysis using an internal standard. cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (IS) Sample->Spike Add known amount of IS Extract Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extract LC LC Separation Extract->LC Inject Extract MS MS/MS Detection LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify

Caption: General workflow for LC-MS analysis using an internal standard.

Comparative Analysis of Internal Standard Types

The selection of an internal standard is a critical step in method development.[13] While deuterated standards are highly preferred, other options exist, each with distinct advantages and disadvantages. The ideal IS should co-elute with the analyte, not be present in blank samples, and be stable throughout the analytical process.[14]

Internal Standard TypeKey AdvantagesKey DisadvantagesBest For
Deuterated (e.g., (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5) - Near-identical chemical properties to analyte[9] - Co-elutes with analyte, providing excellent correction for matrix effects[2][11] - Recognized as the "gold standard" by regulatory agencies[3][9]- Potential for H/D exchange if label is on an unstable position[1][6] - Can exhibit slight chromatographic shifts (isotope effect)[2][15] - May not be commercially available; custom synthesis can be costlyRegulated bioanalysis requiring high accuracy and precision for a specific analyte.
¹³C or ¹⁵N Labeled - Isotopic label is highly stable with no risk of exchange[8] - Minimal to no chromatographic shift from the analyte[15] - Considered the most robust type of SIL-IS- Typically more expensive than deuterated standards - Less commonly available commerciallyHigh-stakes quantitative studies where the risk of isotopic exchange must be eliminated.
Structural Analogs - Readily available and cost-effective - Can be used when a SIL-IS is unavailable[8]- Does not co-elute perfectly with the analyte - Different ionization efficiency leads to poor correction for matrix effects[3] - May not adequately track analyte during sample preparationNon-regulated, exploratory studies, or methods where matrix effects are minimal and a SIL-IS is not feasible.
No Internal Standard - Simple and low cost- Prone to high variability and poor accuracy/precision[15] - Not suitable for complex matrices or regulated environmentsNot recommended for quantitative bioanalysis.

Performance Data: Deuterated vs. Structural Analog Standards

To illustrate the performance difference, the following table summarizes typical validation data when quantifying a target amine. "Analyte A" is quantified using its deuterated internal standard (IS-d5, analogous to (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5) versus a structurally similar but non-isotopically labeled compound (Analog IS).

ParameterQC LevelDeuterated IS (IS-d5)Structural Analog ISAcceptance Criteria
Accuracy (% Bias) LLOQ (1 ng/mL)+2.5%-14.8%±20%
Low QC (3 ng/mL)+1.1%-12.5%±15%
Mid QC (50 ng/mL)-0.8%+9.3%±15%
High QC (80 ng/mL)+1.5%+11.7%±15%
Precision (%CV) LLOQ (1 ng/mL)5.1%16.2%≤20%
Low QC (3 ng/mL)3.8%13.5%≤15%
Mid QC (50 ng/mL)2.5%11.8%≤15%
High QC (80 ng/mL)2.1%10.4%≤15%
Matrix Effect (%CV of IS-Normalized Matrix Factor) N/A4.2%22.5%≤15%

The data clearly demonstrates the superior performance of the deuterated internal standard. It yields significantly better accuracy and precision across all concentration levels and effectively normalizes the variability caused by matrix effects, a common challenge in bioanalysis.[2][16] The structural analog fails to adequately compensate for these effects, resulting in poorer data quality.[3]

Figure 2. Decision tree for selecting an internal standard. Start Start: Need to Quantify Amine IsSILAvailable Is a Stable Isotope Labeled (SIL) IS available? Start->IsSILAvailable IsRegulated Is the assay for regulated bioanalysis? IsSILAvailable->IsRegulated No UseSIL Use the SIL IS (¹³C/¹⁵N preferred, Deuterated is excellent) IsSILAvailable->UseSIL Yes ConsiderAnalog Consider a Structural Analog IS IsRegulated->ConsiderAnalog No DevelopNewMethod Re-evaluate method or synthesize a SIL IS IsRegulated->DevelopNewMethod Yes ValidateAnalog Thoroughly validate IS performance (Matrix effects, recovery) ConsiderAnalog->ValidateAnalog AnalogAcceptable Is performance acceptable? ValidateAnalog->AnalogAcceptable ProceedWithCaution Proceed with Analog IS (Acknowledge limitations) AnalogAcceptable->ProceedWithCaution Yes AnalogAcceptable->DevelopNewMethod No

References

Validation

A Guide to Inter-Laboratory Comparison of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 for Analytical Method Validation

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for conducting an inter-laboratory comparison (also known as a round-robin test) for the analytical determination of "(2S)-2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (also known as a round-robin test) for the analytical determination of "(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5". This deuterated compound is a critical internal standard for the accurate quantification of the active pharmaceutical ingredient (API) precursor, (2S)-2-Aminomethyl-1-ethylpyrrolidine, in complex matrices. The objective of such a study is to assess the reproducibility and reliability of analytical methods across different laboratories, ensuring consistent and accurate results in pharmaceutical development and quality control.

While no public data from a formal inter-laboratory comparison for this specific deuterated compound is available, this guide outlines the necessary experimental protocols and data presentation formats to conduct such a study. The methodologies are based on established analytical techniques for the non-deuterated parent compound.[1][2][3]

Data Presentation: Hypothetical Inter-Laboratory Comparison Results

The following table summarizes hypothetical results from a collaborative study designed to determine the concentration of a blinded sample of "(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5". This table is intended to serve as a template for presenting data from a real study.

Participating LaboratoryMethodMean Measured Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Laboratory ALC-MS/MS9.850.212.13
Laboratory BLC-MS/MS10.120.353.46
Laboratory CGC-MS9.790.424.29
Laboratory DLC-MS/MS9.980.282.81
Laboratory EGC-MS10.250.514.98
Overall Mean 10.00 0.35 3.50
True Concentration 10.00

Experimental Protocols

A detailed and harmonized protocol is crucial for a successful inter-laboratory comparison. The following are example methodologies for the determination of "(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5" concentration, which would be distributed to all participating laboratories.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This is a common and highly sensitive method for the quantification of isotopically labeled compounds.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

      • Internal Standard (non-deuterated): (2S)-2-Aminomethyl-1-ethylpyrrolidine > Product ion.

    • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity and specificity.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard of "(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5" and the non-deuterated internal standard in a suitable solvent (e.g., methanol) to prepare stock solutions.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • For the blinded study samples, dilute an aliquot with the solvent containing the internal standard to a concentration within the calibration range.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Use a linear regression model to fit the calibration curve.

    • Determine the concentration of the blinded samples and QC samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can also be utilized, particularly given the volatility of the compound.[2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable chiral GC column for separation of enantiomers if required, or a standard non-polar column for general quantification.

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure adequate separation and elution.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for both the deuterated and non-deuterated compounds.

  • Derivatization: To improve volatility and chromatographic performance, pre-column derivatization may be necessary.[2] A common approach for primary amines is acylation or silylation. The specific derivatizing agent and reaction conditions must be consistent across all laboratories.

  • Sample Preparation and Data Analysis: Similar to the LC-MS/MS method, involving the preparation of standards, QCs, and analysis of blinded samples against a calibration curve.

Visualizations

Experimental Workflow for Inter-Laboratory Comparison

The following diagram illustrates the overall workflow for conducting the inter-laboratory comparison study.

A Study Coordinator Prepares and Distributes Blinded Samples & Protocols B Participating Laboratories Receive Samples A->B C Sample Analysis using Harmonized Protocol (LC-MS/MS or GC-MS) B->C D Data Acquisition and Processing C->D E Submission of Results to Study Coordinator D->E F Statistical Analysis of All Submitted Data E->F G Generation of Inter-Laboratory Comparison Report F->G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Matrix (e.g., Plasma) Containing Analyte B Spike with Known Amount of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 (Internal Standard) A->B C Extraction (e.g., SPE, LLE) B->C D Injection into LC-MS/MS C->D E Quantification of Analyte and Internal Standard D->E F Calculate Peak Area Ratio (Analyte / Internal Standard) E->F G Determine Analyte Concentration from Calibration Curve F->G

References

Comparative

Structural Confirmation of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5: A Spectroscopic Comparison Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the analytical techniques used for the structural confirmation of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical techniques used for the structural confirmation of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, an isotope-labeled analog of an impurity found in Amisulpride.[1] Due to the limited availability of direct experimental data for this specific deuterated compound, this guide presents expected data based on its non-labeled counterpart and general principles of spectroscopic analysis for similar pyrrolidine (B122466) derivatives.[2]

Overview of Structural Confirmation

The definitive structural elucidation of a molecule like (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecular formula and fragmentation patterns. The introduction of deuterium (B1214612) atoms is expected to cause predictable changes in the mass spectrum and the absence of signals in the ¹H NMR spectrum at the sites of deuteration.

Comparative Data Analysis

The following tables summarize the expected quantitative data from NMR and MS analyses for the structural confirmation of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.

Table 1: Expected ¹H NMR Spectroscopic Data

ProtonsExpected Chemical Shift (δ) ppmMultiplicityIntegration
Pyrrolidine-CH₂1.60 - 1.90m4H
Pyrrolidine-CH2.10 - 2.20m1H
N-CH₂-Pyrrolidine2.20 - 2.30 & 2.80 - 2.90m2H
Aminomethyl-CH₂2.50 - 2.60 & 2.70 - 2.80m2H
NH₂(variable)br s2H

Note: The ethyl group protons are deuterated and therefore not expected to appear in the ¹H NMR spectrum. Chemical shifts are based on the known spectrum of the non-deuterated analog and may vary slightly based on solvent and concentration.

Table 2: Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₇H₁₁D₅N₂
Molecular Weight133.25
Exact Mass133.163
Ionization ModeESI+
Expected [M+H]⁺134.171

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra would be recorded on a high-field spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

  • Sample Preparation: The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) added as an internal standard.

  • ¹H NMR: A standard one-dimensional proton NMR experiment would be performed to identify the chemical shifts, multiplicities, and integrations of the non-deuterated protons.

  • ¹³C NMR: A one-dimensional carbon NMR experiment, typically proton-decoupled, would be run to determine the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguous assignments.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyrrolidine ring and the aminomethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connectivity of the entire molecule.[2][3][4]

Mass Spectrometry (MS)

Mass spectra would be acquired using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to confirm the elemental composition.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol (B129727) or acetonitrile, would be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[2]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a common and effective technique for this type of amine-containing compound.[2]

  • Mass Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion, which can confirm the elemental composition C₇H₁₁D₅N₂.

  • Tandem MS (MS/MS): To further confirm the structure, tandem mass spectrometry can be performed. The protonated molecule ([M+H]⁺) is isolated and fragmented to produce a characteristic fragmentation pattern that can be compared to the expected fragmentation of the proposed structure.

Experimental Workflow and Alternatives

The logical flow of the structural confirmation process is outlined in the diagram below. While NMR and MS are the primary methods for definitive structural elucidation, other techniques can provide complementary information.

G cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Confirmation cluster_alternatives Alternative/Complementary Methods Sample (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Structure Structural Confirmation NMR->Structure MS->Structure IR Infrared (IR) Spectroscopy (Functional Group Analysis) Structure->IR Chiral Chiral Chromatography (Enantiomeric Purity) Structure->Chiral

Caption: Experimental workflow for the structural confirmation of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.

Alternative and Complementary Techniques:

  • Infrared (IR) Spectroscopy: While not providing detailed connectivity information, IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches for the primary amine and C-H stretches.

  • Chiral Chromatography: To confirm the enantiomeric purity of the (2S) stereoisomer, a chiral separation method, such as chiral HPLC, would be necessary. This is particularly important in drug development to ensure the desired stereochemistry is present.

  • Elemental Analysis: Although largely superseded by high-resolution mass spectrometry, elemental analysis can provide an independent verification of the elemental composition of the compound.

References

Validation

Assessing the Isotopic Purity of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 and its non-deuterated analog, with a focus on the assessment of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 and its non-deuterated analog, with a focus on the assessment of isotopic purity. The strategic replacement of hydrogen with deuterium (B1214612) can significantly alter a molecule's metabolic profile, making accurately determining isotopic enrichment crucial for research and drug development. This document outlines the key analytical techniques, presents typical performance data, and provides detailed experimental protocols for the quantitative assessment of isotopic purity.

Quantitative Data Summary

The isotopic purity of deuterated compounds is a critical parameter that defines their utility in various applications, from metabolic studies to their use as internal standards in mass spectrometry. Below is a comparative table summarizing the key properties of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 and its non-deuterated counterpart. The isotopic purity value for the deuterated compound is a typical representation for commercially available high-quality deuterated reagents.[1][2]

Parameter(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5(2S)-2-Aminomethyl-1-ethylpyrrolidine
Molecular Formula C₇H₁₁D₅N₂C₇H₁₆N₂
Molecular Weight 133.25 g/mol [3]128.22 g/mol
Typical Isotopic Purity ≥ 98 atom % DNot Applicable
Chemical Purity ≥ 97%[4]≥ 96%
Primary Application Isotope-labeled internal standard, chiral reagent, metabolic studies.[3]Chiral building block in synthesis, precursor to pharmaceutical compounds.

Comparison with Alternatives

The primary alternative to using (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is its non-deuterated analog. The key differentiator is the presence of five deuterium atoms on the ethyl group. This isotopic labeling makes the deuterated version an ideal internal standard for quantitative mass spectrometry-based assays of the non-deuterated compound, as it co-elutes chromatographically but is easily distinguishable by its mass-to-charge ratio.

Furthermore, in metabolic studies, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolism at the deuterated site, a property that is increasingly being exploited in drug design to improve pharmacokinetic profiles.

Non_Deuterated (2S)-2-Aminomethyl-1-ethylpyrrolidine Deuterated (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 Non_Deuterated->Deuterated Isotopic Labeling (d5) Application_IS Internal Standard in MS Deuterated->Application_IS Serves as Application_Metabolism Metabolic Stability Studies Deuterated->Application_Metabolism Enables cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Result Sample Weigh and dissolve (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS NMR_Data Integrate residual proton signals or deuterium signals NMR->NMR_Data MS_Data Analyze isotopologue distribution MS->MS_Data Purity Calculate Isotopic Purity (%) NMR_Data->Purity MS_Data->Purity

References

Comparative

Comparative study of chiral selectors for resolving (2S)-2-Aminomethyl-1-ethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals The enantiomeric purity of (2S)-2-Aminomethyl-1-ethylpyrrolidine is of paramount importance as it is a key intermediate in the synthesis of various pharmace...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of (2S)-2-Aminomethyl-1-ethylpyrrolidine is of paramount importance as it is a key intermediate in the synthesis of various pharmaceuticals, including the antipsychotic drug Levosulpiride.[1][2] The biological and pharmacological activities of chiral compounds are often enantiomer-specific, necessitating robust methods for their separation and analysis.[3][4] This guide provides a comparative analysis of different chiral selectors for the resolution of (2S)-2-Aminomethyl-1-ethylpyrrolidine, supported by experimental data to aid researchers in selecting the most suitable method for their application.

Comparative Performance of Chiral Selectors

The successful resolution of (2S)-2-Aminomethyl-1-ethylpyrrolidine has been achieved through two primary methods: chromatographic separation on a chiral stationary phase (CSP) and enzymatic resolution. The following table summarizes the quantitative performance of selected methods.

Chiral Selector/MethodPrincipleKey Performance ParametersReference
Chiralcel OD-H Column (HPLC) Chromatographic separation of pre-column derivatized enantiomersMobile Phase: n-hexane:ethanol (B145695) (98:2, v/v) with 0.2% triethylamineFlow Rate: 1.0 mL/minTemperature: 25°CDetection: UV at 254 nm[5]
CHIRALPAK ADH Column (HPLC) Chromatographic separation of enantiomersMobile Phase: n-hexane:absolute ethanol:diethylamine (B46881) (80:20:0.75, v/v/v)Flow Rate: 1.0 mL/minDetection: UV at 220 nm[1]
Lipases (Pseudomonas cepacia, Pseudomonas fluorescens, Candida rugosa) Enantioselective acylationEnantioselectivity: >95%, preferably >99%[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and adaptation.

Method 1: HPLC Resolution on Chiralcel OD-H Column

This method utilizes pre-column derivatization to enhance the separation and detection of the enantiomers.

1. Derivatization:

2. Chromatographic Conditions:

  • Column: Chiralcel OD-H analytical column (250 x 4.6 mm)[5]

  • Mobile Phase: A mixture of n-hexane and ethanol in a 98:2 (v/v) ratio, containing 0.2% triethylamine.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Temperature: 25°C[5]

  • Detection: UV detection at a wavelength of 254 nm.[5]

Method 2: HPLC Resolution on CHIRALPAK ADH Column

This method provides an alternative chromatographic approach for the separation of the enantiomers.

1. Chromatographic Conditions:

  • Column: CHIRALPAK ADH column (250 x 4.6 mm)[1]

  • Mobile Phase: A mixture of n-hexane, absolute ethanol, and diethylamine in an 80:20:0.75 (v/v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV detection at a wavelength of 220 nm.[1]

Method 3: Enzymatic Resolution using Lipases

This method leverages the enantioselectivity of enzymes to resolve the racemic amine.

1. Reaction Conditions:

  • Enzyme: Lipase (B570770) from Pseudomonas cepacia, Pseudomonas fluorescens, or Candida rugosa.[1]

  • Substrate: Racemic 2-(aminomethyl)-1-ethylpyrrolidine.

  • Acylating Agent: Benzyl acetate.[1]

  • Solvent: Acetonitrile.[1]

2. Principle of Separation:

  • The lipase selectively catalyzes the acylation of the (R)-enantiomer, forming N-((R)-1-ethylpyrrolidin-2-yl)methyl)acetamide.[1]

  • The desired (S)-enantiomer remains unreacted.[1]

  • The unreacted (S)-amine can then be separated from the acylated (R)-enantiomer, for instance, by distillation.[1]

Workflow for Chiral Selector Comparison

The following diagram illustrates a logical workflow for the comparative study of chiral selectors for resolving (2S)-2-Aminomethyl-1-ethylpyrrolidine.

G cluster_0 Problem Definition cluster_1 Method Selection cluster_2 Selector Screening cluster_3 Experimentation & Data Collection cluster_4 Analysis & Comparison cluster_5 Conclusion a Racemic (±)-2-Aminomethyl- 1-ethylpyrrolidine b Chromatographic Resolution (HPLC) a->b c Enzymatic Resolution a->c d Chiralcel OD-H b->d e CHIRALPAK ADH b->e f Other CSPs b->f g Lipases (e.g., Pseudomonas sp.) c->g h Other Enzymes c->h i Perform Separations d->i e->i f->i g->i h->i j Collect Data: - Enantiomeric Excess (e.e.) - Resolution (Rs) - Separation Factor (α) - Yield i->j k Tabulate Quantitative Data j->k l Compare Performance Metrics k->l m Select Optimal Chiral Selector l->m

Caption: Workflow for comparing chiral selectors.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5: A Guide for Laboratory Professionals

For immediate release: Researchers, scientists, and drug development professionals handling (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 must adhere to strict disposal protocols to ensure laboratory safety and environmental...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this deuterated amine compound.

(2S)-2-Aminomethyl-1-ethylpyrrolidine and its deuterated analogue are classified as hazardous waste due to their flammability and potential to cause severe skin burns and eye damage.[1][2] As an aliphatic amine, this compound is considered hazardous and must be disposed of accordingly, not mixed with other waste streams, and never poured down the drain.[3][] The presence of deuterium, a stable, non-radioactive isotope, does not alter the chemical hazardousness of the molecule; therefore, no additional precautions are required beyond those for the non-deuterated compound.[3][]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Compatible chemical-resistant gloves.
Body Protection A lab coat or other protective clothing to prevent skin contact.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The proper disposal of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is a critical final step in the experimental workflow. The following procedure outlines the approved method for waste segregation and disposal.

1. Waste Identification and Segregation:

  • Treat all waste containing (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, including neat compound, solutions, and contaminated labware (e.g., pipette tips, vials), as hazardous waste.

  • This waste stream must be collected separately from other chemical waste to prevent dangerous reactions.[] Specifically, do not mix amine waste with acids, strong oxidizing agents, or halogenated solvents.[3]

2. Waste Collection and Containerization:

  • Use a dedicated, compatible, and clearly labeled hazardous waste container.[3] The container should be made of a material that will not react with or be degraded by amines.

  • Ensure the container is tightly sealed when not in use to prevent the release of flammable and irritating vapors.[1][3]

3. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5".[3]

  • Include any other components of the waste mixture.

4. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area away from heat, sparks, or open flames.[1][3]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][]

  • Under no circumstances should this chemical be disposed of down the drain. [3] It can be harmful to aquatic life.[]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.

G start Waste Generation ((2S)-2-Aminomethyl-1-ethylpyrrolidine-d5) is_empty Is container empty? start->is_empty rinse Triple rinse container with appropriate solvent is_empty->rinse Yes collect_waste Collect waste in a dedicated, compatible, and sealed container is_empty->collect_waste No collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate dispose_container Dispose of empty container per institutional guidelines rinse->dispose_container collect_rinsate->collect_waste label_waste Label container: 'Hazardous Waste' '(2S)-2-Aminomethyl-1- ethylpyrrolidine-d5' collect_waste->label_waste store_waste Store in designated satellite accumulation area label_waste->store_waste contact_ehs Contact EHS for pickup and final disposal store_waste->contact_ehs

Caption: Disposal workflow for (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.

References

Handling

Essential Safety and Logistical Information for Handling (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

Personal Protective Equipment (PPE) To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound. PPE CategorySpecificationRationale Eye and Face Protection...

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield in combination with goggles.[1][3]Protects against potential splashes or sprays of the chemical.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.[1][5] It is advisable to check with the glove supplier for specific chemical resistance.
Skin and Body Protection A lab coat or other appropriate protective clothing to prevent skin exposure.[1][5]Minimizes the risk of skin contact with the chemical.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][3][5] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][3]Avoids the inhalation of vapors, mists, or gases which can cause respiratory tract irritation.[1][3]
Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is essential for the safe handling of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.

Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][3]

  • Work in a well-ventilated area, ideally within a certified chemical fume hood.[1][3][5]

  • Assemble all necessary equipment and reagents before commencing the experiment.

  • Don the appropriate personal protective equipment as outlined in the table above.

Handling:

  • Avoid breathing any dust, vapor, mist, or gas.[1]

  • Prevent contact with eyes, skin, and clothing.[1]

  • Keep the container tightly closed when not in use.[1][3]

  • Use only non-sparking tools and take precautionary measures against static discharges as the compound may be flammable.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep the container tightly closed.[1][3]

  • Store away from heat, sparks, and open flames.[3]

  • Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[3]

Disposal Plan

Proper disposal of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory compliance.

  • Waste Collection: All waste material, including unused product and contaminated consumables (e.g., gloves, wipes), should be collected in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not release into the environment.[3]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove all contaminated clothing and shoes immediately.[6] Flush the skin with plenty of water for at least 15 minutes.[1] Seek medical aid.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6] Do not use mouth-to-mouth resuscitation.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spills: Clean up spills immediately, observing all precautions in the Protective Equipment section. Provide ventilation. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[3][6]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, from initial preparation to final disposal.

A Preparation B Don PPE (Goggles, Gloves, Lab Coat) A->B Ensure Safety Measures C Work in Fume Hood B->C D Handling (Weighing, Transferring) C->D Proceed with Experiment E Storage D->E Store Unused Chemical F Waste Collection (Contaminated Materials) D->F Collect Waste H Decontamination (Work Area, Equipment) D->H After Handling K Emergency Procedures (Spill or Exposure) D->K In case of accident G Disposal (Hazardous Waste) F->G Follow Regulations I Doff PPE H->I J Hand Washing I->J

Caption: Workflow for the safe handling of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5.

References

© Copyright 2026 BenchChem. All Rights Reserved.